Disperse Blue 60
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCXRDHKXHADQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065271 | |
| Record name | C.I. Disperse Blue 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12217-80-0, 3316-13-0 | |
| Record name | Disperse Blue 60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of C.I. Disperse Blue 60 (CAS No. 12217-80-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of C.I. Disperse Blue 60 (CAS No. 12217-80-0), an anthraquinone dye. The information is presented to support research, development, and quality control activities. All quantitative data are summarized in structured tables, and detailed experimental protocols for key properties are provided. Additionally, diagrams illustrating the synthesis pathway, a typical analytical workflow, and a potential degradation pathway are included.
Chemical Identity and Properties
C.I. This compound is a synthetic dye used in the textile industry. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 12217-80-0[1][2][3][4][5] |
| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
| Synonyms | This compound, Disperse Turquoise Blue GL, C.I. 61104 |
| Molecular Formula | C₂₀H₁₇N₃O₅ |
| Canonical SMILES | COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Table 2: Physicochemical Properties
| Property | Value | Method Reference |
| Molecular Weight | 379.37 g/mol | - |
| Physical Form | Blue to black solid powder | Visual Inspection |
| Melting Point | 194 °C | OECD Guideline 102 |
| Boiling Point | > 350 °C (Predicted) | OECD Guideline 103 |
| Density | 1.395 - 1.495 g/cm³ at 20 °C | OECD Guideline 109 |
| Water Solubility | 2.5 µg/L at 20 °C | OECD Guideline 105 |
| logP (Octanol/Water Partition Coefficient) | > 4.2 at 20 °C | OECD Guideline 107 |
| Vapor Pressure | 0 Pa at 25 °C | - |
| pKa | -2.28 ± 0.20 (Predicted) | - |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point is determined using the capillary method with a liquid bath or metal block apparatus.
-
Apparatus: A melting point apparatus with a temperature-controlled block or bath, a calibrated thermometer, and capillary tubes.
-
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
-
Boiling Point Determination (OECD Guideline 103)
For substances with high boiling points, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be used for estimation.
-
Apparatus: A differential scanning calorimeter (DSC) or a thermogravimetric analyzer (TGA).
-
Procedure (DSC):
-
A small, weighed sample of this compound is placed in an aluminum pan.
-
The pan is heated in the DSC instrument at a constant rate under a controlled atmosphere.
-
The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.
-
Density Determination (OECD Guideline 109)
The density of the solid powder can be determined using a pycnometer method.
-
Apparatus: A gas pycnometer and an analytical balance.
-
Procedure:
-
A known mass of this compound is placed in the sample chamber of the pycnometer.
-
The chamber is filled with an inert gas (e.g., helium) to a known pressure.
-
The gas is then allowed to expand into a reference chamber of known volume.
-
The pressure drop is measured, from which the volume of the sample can be calculated.
-
The density is calculated by dividing the mass of the sample by its volume.
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Water Solubility Determination (OECD Guideline 105 - Flask Method)
Due to the low solubility of this compound, the flask method is appropriate.
-
Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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The suspension is then centrifuged at high speed to separate the undissolved solid.
-
A sample of the clear supernatant is carefully removed and analyzed for the concentration of dissolved this compound using a validated analytical method.
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Octanol/Water Partition Coefficient (logP) Determination (OECD Guideline 107 - Shake Flask Method)
The shake flask method is a standard procedure for determining the logP value.
-
Apparatus: Separatory funnels, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
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n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
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A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.
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The solution is placed in a separatory funnel with the other phase, and the funnel is shaken until equilibrium is reached.
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The mixture is centrifuged to ensure complete phase separation.
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The concentration of this compound in both the n-octanol and aqueous phases is determined analytically.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
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Synthesis and Degradation Pathways
Synthesis Pathway
The synthesis of this compound typically involves a multi-step process starting from 1,4-diaminoanthraquinone.
Synthesis of this compound.
Potential Photodegradation Pathway
Anthraquinone dyes like this compound can undergo photodegradation upon exposure to UV light, often involving the generation of reactive oxygen species.
Photodegradation of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound.
Typical HPLC Workflow
The general workflow for the quantitative analysis of this compound in a sample matrix is depicted below.
HPLC Analysis Workflow.
References
A Technical Guide to the Solubility of Disperse Blue 60 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60, an anthraquinone dye, is a compound of significant interest in various industrial and research applications. Its utility is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. Due to a lack of extensive, publicly available quantitative data, this guide summarizes the known qualitative solubility and presents detailed, generalized experimental protocols for its determination.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphtho[2,3-f]isoindole-1,3,5,10(2H)-tetrone |
| CAS Number | 12217-80-0 |
| Molecular Formula | C₂₀H₁₇N₃O₅ |
| Molecular Weight | 379.37 g/mol |
| Appearance | Blue-black powder[1][2] |
| Maximum Absorption Wavelength (λmax) | 670 nm[1][2][3] |
Qualitative Solubility of this compound
This compound exhibits varying degrees of solubility in different organic solvents. The available data is primarily qualitative and is summarized in the table below. It is important to note that "soluble" and "slightly soluble" are relative terms and the actual quantitative solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.
| Solvent | Qualitative Solubility |
| Acetone | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Pyridine | Soluble |
| Alcohol (e.g., Ethanol) | Slightly Soluble |
| Water | Insoluble (2.5µg/L at 20℃) |
| Standard Fat | 121 mg/100g at 20 ℃ |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for two common and effective techniques for determining the solubility of dyes in organic solvents.
Gravimetric Method
The gravimetric method is a direct and highly reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by solvent evaporation.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or an orbital shaker can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully filter the supernatant through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove all undissolved particles. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.
-
-
Determination of Solute Mass:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature that will not cause decomposition of the dye, or by gentle heating in a fume hood.
-
Once the solvent is completely removed, place the container with the dried dye residue in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the container with the dried dye. The mass of the dissolved dye is the final weight minus the initial weight of the empty container.
-
-
Calculation of Solubility:
-
The solubility is calculated by dividing the mass of the dissolved dye by the volume of the filtrate taken. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
UV-Vis Spectrophotometric Method
This method is an indirect but sensitive technique that relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.
Methodology:
-
Determination of Maximum Absorption Wavelength (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (typically 400-800 nm for colored dyes) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is reported to be around 670 nm.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations. These concentrations should span a range that is expected to bracket the concentration of the saturated solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) should be determined by linear regression.
-
-
Preparation and Measurement of Saturated Solution:
-
Prepare a saturated solution of this compound and filter it as described in the gravimetric method (Steps 1 and 2).
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each solubility determination method.
Caption: Workflow for the Gravimetric Method of Solubility Determination.
Caption: Workflow for the UV-Vis Spectrophotometric Method of Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents remains elusive in publicly accessible literature, this guide provides a foundational understanding of its qualitative solubility characteristics. For researchers and professionals requiring precise solubility values, the detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust frameworks for in-house determination. The provided workflows serve as a clear visual aid for implementing these essential analytical procedures. Further experimental investigation is necessary to populate a comprehensive quantitative solubility profile for this important dye.
References
Spectral Characteristics of Disperse Blue 60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 (C.I. 61104) is a synthetic anthraquinone dye known for its vibrant greenish-blue hue.[1] Primarily utilized in the textile industry for dyeing polyester and other synthetic fibers, its molecular structure and chromophoric properties also make it a subject of interest for scientific research, including potential applications in other fields.[2][3] This technical guide provides a comprehensive overview of the spectral characteristics of this compound, detailing its chemical properties, absorption and emission profiles, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers employing this dye in their studies.
Chemical and Physical Properties
This compound is characterized by its anthraquinone core, a rigid and planar structure that contributes to the dye's stability and lightfastness.[3][4] Electron-donating amino groups at the 1 and 4 positions of the anthraquinone skeleton are key to its color properties.
A notable discrepancy exists in some commercial literature, which incorrectly classifies this compound as a stilbene-based dye and reports red fluorescence. Chemical databases and scientific literature consistently identify it as an anthraquinone derivative. The spectral data presented herein are consistent with its classification as an anthraquinone dye.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CI Name | This compound, C.I. 61104 | |
| CAS Number | 12217-80-0 | |
| Molecular Formula | C₂₀H₁₇N₃O₅ | |
| Molecular Weight | 379.37 g/mol | |
| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
| Appearance | Blue-black powder | |
| Solubility | Soluble in acetone, dimethylformamide, pyridine; slightly soluble in alcohol; insoluble in water. |
Spectral Characteristics
The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, a characteristic dictated by its chemical structure.
UV-Visible Absorption
The primary absorption band of this compound in the visible region is responsible for its characteristic blue color. The wavelength of maximum absorption (λmax) has been reported to be approximately 670 nm. This absorption is attributed to π → π* electronic transitions within the conjugated system of the anthraquinone core, influenced by the amino substituents.
Table 2: UV-Visible Absorption Data for this compound
| Parameter | Value | Notes | Reference(s) |
| λmax | ~670 nm | This value may exhibit slight shifts depending on the solvent. | |
| Molar Extinction Coefficient (ε) | Data not available | Typically in the order of 1 x 10⁴ dm³ mol⁻¹ cm⁻¹ for similar anthraquinone dyes. |
Fluorescence Emission
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is due to differential solvation of the ground and excited states of the dye molecule. For anthraquinone dyes, a bathochromic (red) shift in the absorption maximum is often observed with increasing solvent polarity. While specific studies on the solvatochromism of this compound are not widely published, it is anticipated to exhibit such behavior. Researchers should be aware that the absorption and emission spectra of this compound can be influenced by the choice of solvent.
Experimental Protocols
The following are generalized protocols for the spectral characterization of this compound, which should be optimized for specific instrumentation and experimental goals.
UV-Visible Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.
Caption: Workflow for UV-Visible Spectroscopy of this compound.
Fluorescence Spectroscopy
This protocol describes the general procedure for measuring the fluorescence emission spectrum of this compound.
Caption: Workflow for Fluorescence Spectroscopy of this compound.
Potential Degradation Pathways
While primarily used in industrial applications, understanding the potential degradation of this compound is relevant for environmental and toxicological studies. The degradation of anthraquinone dyes can occur through various mechanisms, often initiated by the cleavage of the anthraquinone ring. Enzymatic degradation by microorganisms, for instance, can lead to the breakdown of the chromophoric group.
Caption: Generalized Degradation Pathway for Anthraquinone Dyes.
Conclusion
This compound is an anthraquinone-based dye with a characteristic absorption maximum around 670 nm. This technical guide provides a consolidated overview of its known spectral properties and outlines standardized experimental protocols for its characterization. It is crucial for researchers to rely on verified chemical information and be aware of the erroneous classification present in some commercial sources. The provided data and methodologies offer a solid foundation for the application of this compound in various scientific and research contexts. Further investigation into its solvatochromic behavior and fluorescence quantum yield would provide a more complete photophysical profile of this compound.
References
The Thermal Sentinel: An In-depth Technical Guide to the Thermal Stability of Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
Anthraquinone dyes, a cornerstone of the colorant industry, are prized for their vibrant hues and robust chemical structures. Their application in high-temperature industrial processes and their stability in various formulations are critically dependent on their thermal properties. This technical guide provides a comprehensive exploration of the thermal stability of anthraquinone dyes, offering quantitative data, detailed experimental protocols, and visual representations of degradation pathways and analytical workflows to support research and development in this field.
Core Concepts in Thermal Stability
The thermal stability of an anthraquinone dye is intrinsically linked to its molecular architecture. The fused aromatic core of the anthraquinone structure imparts a high degree of inherent stability. However, the nature and position of substituent groups play a pivotal role in dictating the temperature at which decomposition begins. Electron-donating groups, such as amino and hydroxyl moieties, can influence the electron density distribution across the aromatic system, affecting bond strengths and, consequently, thermal resilience. Conversely, the presence of electron-withdrawing groups, like nitro substituents, can significantly lower the decomposition temperature.[1]
Quantitative Thermal Analysis Data
The thermal decomposition of anthraquinone dyes can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and crystallization.
Below is a summary of thermal stability data for a selection of anthraquinone derivatives, compiled from various studies.
| Compound Name | Structure | Key Thermal Events | Analysis Method |
| 9,10-Anthraquinone | C₁₄H₈O₂ | Sublimation between 160-247 °C | TGA/DSC |
| 1-Nitroanthraquinone | C₁₄H₇NO₄ | Decomposes after melting | DSC |
| 1,5-Dinitroanthraquinone | C₁₄H₆N₂O₆ | Solid-phase decomposition | DSC |
| 1,8-Dinitroanthraquinone | C₁₄H₆N₂O₆ | Decomposes after melting | DSC |
| Disperse Red 9 | C₁₆H₁₃N₃O₂ | Onset of major thermal decomposition > 250 °C | TGA |
| Amino-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 228 °C | TGA |
| DHP-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 219 °C | TGA |
| DMP-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 156 °C | TGA |
| DTP-A (an anthraquinone derivative) | Not specified | Td at 5% loss: 132 °C | TGA |
| PolyNAM (a polymeric anthraquinone dye) | Not specified | 5.98% weight loss from 123-285 °C | TGA |
| PolyNAS (a polymeric anthraquinone dye) | Not specified | 7.11% weight loss from 198-286 °C | TGA |
| PolyNAA (a polymeric anthraquinone dye) | Not specified | 61.2% weight loss up to 374 °C | TGA |
Experimental Protocols for Thermal Analysis
Reproducible and accurate assessment of thermal stability is paramount. The following sections detail standardized protocols for the key analytical techniques.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of anthraquinone dyes.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Conditions:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a clean, inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2] An oxidizing atmosphere (e.g., air) can be used to simulate combustion conditions.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[2] Slower or faster heating rates can be used to study kinetic aspects of decomposition.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., up to 800 °C).[3]
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. Key data points include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the phase behavior of anthraquinone dyes, including melting, crystallization, and glass transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Conditions:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Reference: An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.
-
Heating and Cooling Rates: A controlled heating and cooling rate, often 10 °C/min, is applied. The sample may be subjected to multiple heating and cooling cycles to erase its thermal history.
-
Temperature Program: The temperature range is selected to encompass the expected phase transitions of the dye.
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified by their respective peaks.
UV-Vis Spectroscopy for Monitoring Thermal Degradation
UV-Vis spectroscopy can be used to monitor the degradation of anthraquinone dyes in solution as a function of temperature and time.
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Experimental Conditions:
-
Sample Preparation: A dilute solution of the anthraquinone dye is prepared in a suitable solvent. The concentration should be adjusted to yield an absorbance within the linear range of the Beer-Lambert law.
-
Temperature Control: The cuvette containing the dye solution is placed in the temperature-controlled holder and equilibrated at the desired temperature.
-
Spectral Acquisition: UV-Vis absorption spectra are recorded at regular time intervals as the solution is heated or held at a constant elevated temperature.[4]
-
Data Analysis: The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) over time is used to determine the degradation kinetics. The appearance of new absorption bands can indicate the formation of degradation products.
Visualizing Experimental and Degradation Pathways
To provide a clearer understanding of the processes involved in assessing and understanding the thermal stability of anthraquinone dyes, the following diagrams have been generated using Graphviz.
References
An In-depth Technical Guide to Disperse Blue 60: Synonyms, Trade Names, and Technical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60, an anthraquinone-based dye, is a significant colorant primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its vibrant, greenish-blue hue and good fastness properties have led to its widespread use. This technical guide provides a comprehensive overview of this compound, encompassing its synonyms and trade names, chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from material science to environmental and toxicological studies.
Chemical Identity and Synonyms
This compound is chemically known as 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone. Due to its extensive use and various manufacturers, it is known by a multitude of synonyms and trade names.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone |
| C.I. Name | This compound |
| C.I. Number | 61104 |
| CAS Number | 12217-80-0, 56548-64-2 |
| Molecular Formula | C₂₀H₁₇N₃O₅ |
| Molecular Weight | 379.37 g/mol |
| Synonyms | Disperse Turquoise Blue GL, Disperse Turquoise S-BGE, Disperse Turquoise S-GL, Disperse Turquoise S-GLR, Disperse Blue S-GL, Disperse Blue S-GLN, Samaron Blue FFBL, Terasil Blue BGE, Sumikaron Turquoise Blue S-GL |
Table 2: Selected Trade Names for this compound
| Trade Name | Manufacturer/Supplier |
| Akasperse Blue BG 200% | Aakash Chemicals & Dyestuffs Inc. |
| Browncron Br. Blue BG 200% | Brown Fine Products Co. |
| Dorospers Brilliant Blue BGl 200% | D&G Dyes Inc. |
| Leadisperse Blue BG 100/200% | Leadertech Colors Inc. |
| Patcosperse Brilliant Blue BG | C.H. Patrick Co. Inc. |
| Rosaplast Blue TBG | Rose Color Inc. |
| Serene Brilliant Blue B | Serene Industries Ltd. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application, analysis, and environmental assessment.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Blue-black powder | [1] |
| Melting Point | 194 °C | [2] |
| Boiling Point | > 350 °C (decomposes) | [2] |
| Water Solubility | 2.5 µg/L at 20 °C | [1][2] |
| Solubility in other solvents | Soluble in acetone, dimethylformamide, pyridine | |
| log Pow (Octanol/Water) | > 4.2 at 20 °C | |
| Vapor Pressure | 0 Pa at 25 °C | |
| Density | 1.395 - 1.495 g/cm³ at 20 °C | |
| Maximum Absorption (λmax) | 670 nm |
Synthesis of this compound
The manufacturing process of this compound is a multi-step chemical synthesis. The general pathway involves the modification of 1,4-diaminoanthraquinone.
Synthesis pathway of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
The following is a representative, generalized protocol for the final condensation step in the synthesis of this compound, based on publicly available patent literature.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature control, add a suspension of 1,4-diaminoanthraquinone-2,3-dicarboximide in water.
-
Addition of Reactant: While stirring, add 3-methoxypropan-1-amine to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 95-105 °C. The reaction is typically carried out for 4 to 6 hours.
-
Work-up: After the reaction is complete, cool the mixture and filter the solid product.
-
Purification: Wash the filter cake with water until neutral and then dry to obtain the final this compound product.
Analytical Methodologies
The detection and quantification of this compound, particularly in textile matrices, are essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and robust method.
Analytical workflow for this compound in textiles.
Experimental Protocol: HPLC-MS/MS Analysis of this compound in Textiles
This protocol is a representative method for the quantitative analysis of this compound in textile materials.
-
Sample Preparation:
-
Weigh approximately 1 gram of the textile sample.
-
Add 20 mL of methanol and extract using an ultrasonic bath at 50 °C for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate the solvent and reconstitute the residue in a known volume of a water/methanol mixture.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid) is typical.
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally applied.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Detector: A triple quadrupole mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Toxicological Profile
The toxicological properties of this compound are of interest due to potential human and environmental exposure. Key areas of concern include ecotoxicity and skin sensitization.
Ecotoxicity
This compound exhibits varying levels of toxicity to aquatic organisms.
Table 4: Ecotoxicity Data for this compound
| Organism | Endpoint | Value | Exposure Time | Reference |
| Danio rerio (Zebra fish) | LC50 | > 1000 ppm | 96 hours | |
| Daphnia magna (Water flea) | EC50 | > 22 mg/L | 48 hours | |
| Desmodesmus subspicatus (Green algae) | EC50 | 2 mg/L | 96 hours | |
| Activated sludge | IC50 | > 320 mg/L | 3 hours |
Skin Sensitization
Disperse dyes, as a class, are known to have the potential to cause allergic contact dermatitis. The mechanism is believed to involve the dye acting as a hapten, which binds to skin proteins and elicits an immune response.
References
The Toxicological Profile of Disperse Blue 60: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the available toxicological information for Disperse Blue 60. It is important to note that for many standard toxicological endpoints, publicly available data for this compound is limited. Where specific data for this compound is unavailable, this guide presents information on structurally related anthraquinone dyes, such as Disperse Blue 1, to provide a contextual understanding of potential hazards. This information is intended for researchers, scientists, and drug development professionals and should not be considered a complete safety assessment.
Chemical and Physical Properties
This compound, with the CAS number 12217-80-0, is an anthraquinone dye. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | [1] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [1] |
| Molecular Weight | 379.37 g/mol | [2] |
| Appearance | Blue-black powder | [3] |
| Water Solubility | 2.5 μg/L at 20°C | [4] |
| log Pow | > 4.2 at 20°C | |
| Vapor Pressure | 0 Pa at 25°C |
Ecotoxicological Profile
The environmental fate and effects of this compound have been characterized to some extent, with data available on its toxicity to various aquatic organisms.
| Endpoint | Species | Value | Exposure Duration | Reference |
| LC₅₀ (Fish) | Danio rerio (Zebrafish) | > 1000 ppm | 96 hours | |
| EC₅₀ (Invertebrates) | Daphnia magna | > 22 mg/L | 48 hours | |
| EC₅₀ (Algae) | Desmodesmus subspicatus | 2 mg/L | 96 hours | |
| IC₅₀ (Microorganisms) | Activated sludge | > 320 mg/L | 3 hours |
Experimental Protocols: Aquatic Toxicity Testing
While specific protocols for the above-cited studies on this compound are not detailed in the available literature, standard OECD guidelines are typically followed for such ecotoxicological assessments.
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period. Fish are exposed to the test substance in a static or semi-static system, and mortality is observed at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC₅₀) after a 48-hour exposure. Immobilization is defined as the inability to swim after gentle agitation.
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae. The endpoint is the concentration that causes a 50% reduction in growth (EC₅₀) over a 72 or 96-hour period, measured by cell count or another biomass surrogate.
Mammalian Toxicology
Publicly available safety data sheets for this compound frequently state "no data available" for key mammalian toxicology endpoints. This section will therefore focus on the toxicological profile of the structurally similar anthraquinone dye, Disperse Blue 1, to provide insight into the potential hazards of this class of compounds.
It is critical to reiterate that the following data pertains to Disperse Blue 1 and not this compound.
Acute Toxicity (Disperse Blue 1)
| Route | Species | LD₅₀ | Reference |
| Oral | Rat | > 3,000 mg/kg | |
| Oral | Mouse | > 2,000 mg/kg |
Skin Irritation and Sensitization (Disperse Blue 1)
-
Skin Irritation: No skin irritation was observed with concentrations up to 10%.
-
Skin Sensitization: Disperse Blue 1 was found to be a moderate sensitizer in guinea pigs.
Genotoxicity (Disperse Blue 1)
Disperse Blue 1 has been shown to be mutagenic in several test systems. It was reported to be weakly mutagenic to Salmonella typhimurium strain TA1537 and mutagenic to strains TA1535, TA97, and TA98 in liquid pre-incubation assays.
Carcinogenicity (Disperse Blue 1)
In feeding studies, Disperse Blue 1 produced a significant increase in urinary bladder neoplasms in both male and female rats. Equivocal results were reported in studies with male mice, while negative results were reported for female mice. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).
Experimental Workflows and Signaling Pathways
Due to the lack of specific data for this compound, this section provides generalized diagrams for relevant toxicological assays and metabolic pathways for anthraquinone dyes.
Caption: Generalized workflow for the Ames test.
Caption: Potential metabolic pathway of anthraquinone dyes.
Conclusion
The available data on the toxicological profile of this compound is sparse, particularly concerning its effects on mammalian health. The ecotoxicological data suggests a potential for environmental impact, especially on algae. The GHS classification of "Harmful if swallowed" indicates a potential for acute oral toxicity, though specific studies are not publicly available.
Extrapolation from the toxicological profile of the structurally related Disperse Blue 1 suggests that this compound could potentially be a skin sensitizer and may have genotoxic and carcinogenic properties. However, without direct testing of this compound, these remain theoretical concerns.
Further research is imperative to fully characterize the toxicological profile of this compound. This should include a comprehensive battery of tests for acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, and reproductive/developmental toxicity to enable a thorough risk assessment.
References
The Environmental Fate of Disperse Blue 60 in Aquatic Systems: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 60, a member of the anthraquinone dye class, is widely utilized in the textile industry for its vibrant and lasting coloration of synthetic fibers. However, its release into aquatic environments through industrial effluents raises significant ecotoxicological concerns. This technical guide provides a comprehensive analysis of the environmental fate of this compound, detailing its physicochemical properties, degradation pathways, and ecotoxicity in aquatic systems. The information presented herein is intended to support research efforts and the development of effective environmental management strategies.
Physicochemical Properties of this compound
The environmental behavior of this compound is largely dictated by its chemical structure and resulting physicochemical properties. As an anthraquinone dye, it is characterized by low water solubility and a high affinity for hydrophobic substances. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | [1] |
| CAS Number | 12217-80-0 | [1] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [2][3] |
| Molar Mass | 379.37 g/mol | [2] |
| Appearance | Blue-black powder | |
| Water Solubility | 2.5 µg/L at 20°C | |
| LogP (Octanol-Water Partition Coefficient) | 4.2 at 20°C | |
| Vapor Pressure | 0 Pa at 25°C | |
| Melting Point | 194 °C |
The very low water solubility and high LogP value indicate that this compound is hydrophobic and lipophilic. This suggests a strong tendency to partition from the water column and adsorb to suspended solids, sediments, and biological tissues, leading to potential bioaccumulation.
Degradation of this compound in Aquatic Environments
The persistence of this compound in aquatic systems is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and hydrolysis.
Photodegradation
This compound can be degraded by UV irradiation. The reported half-life in aqueous solutions is 4.2 hours. Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton processes, have also been shown to be effective in decolorizing and degrading disperse dyes through the generation of highly reactive hydroxyl radicals (•OH).
A generalized workflow for a photodegradation experiment is depicted below.
Figure 1: Generalized workflow for a photodegradation experiment.
Biodegradation
This compound is generally considered to be recalcitrant to biodegradation due to its complex aromatic structure. However, several studies have demonstrated that specific microorganisms can decolorize and degrade this dye. Bacterial strains from the genera Alishewanella, Halomonas, Jonesia, and Pseudomonas have shown high decolorization efficiency. One study reported that a consortium of six bacterial isolates, including Bacillus cereus, achieved 76.29% decolorization of this compound within 24 hours.
The biodegradation of anthraquinone dyes typically involves the enzymatic cleavage of the chromophoric group, leading to decolorization and partial mineralization. While the specific metabolic pathway for this compound has not been fully elucidated in the available literature, studies on similar anthraquinone dyes, such as Disperse Blue 2BLN, suggest a breakdown of the anthraquinone structure. Analysis of degradation products is often performed using techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).
A hypothetical biodegradation pathway for this compound, based on the degradation of other anthraquinone dyes, is proposed below. This pathway involves initial enzymatic reduction and cleavage of the ring structure, followed by further breakdown into smaller organic molecules.
Figure 2: Hypothetical biodegradation pathway of this compound.
Hydrolysis
Due to its extremely low water solubility, the rate of hydrolysis of this compound in aquatic environments is expected to be very slow and is generally not considered a significant degradation pathway.
Ecotoxicity of this compound
The ecotoxicity of this compound has been evaluated for various aquatic organisms, representing different trophic levels. The available data are summarized in the table below.
| Test Organism | Endpoint | Duration | Value | Reference |
| Danio rerio (Zebra fish) | LC50 | 96 h | > 1000 ppm | |
| Daphnia magna (Water flea) | EC50 | 48 h | > 22 mg/L | |
| Desmodesmus subspicatus (Green alga) | EC50 | 96 h | 2 mg/L | |
| Activated Sludge | IC50 | 3 h | > 320 mg/L |
The data indicates that this compound has low acute toxicity to fish and daphnids. However, it is more toxic to algae, with an EC50 of 2 mg/L for the green alga Desmodesmus subspicatus. The higher toxicity to algae is a concern as they are primary producers in aquatic ecosystems.
Experimental Protocols
The ecotoxicity of this compound is typically assessed using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater microalgae.
-
Test Organism: Desmodesmus subspicatus or other recommended algal species.
-
Test Duration: 72 or 96 hours.
-
Method: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light, temperature, and pH.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass over the test period. The EC50, the concentration that causes a 50% reduction in growth, is calculated.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to daphnids.
-
Test Organism: Daphnia magna.
-
Test Duration: 48 hours.
-
Method: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a suitable aqueous medium.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50, the concentration that causes immobilization in 50% of the test organisms, is determined.
Fish Acute Toxicity Test (OECD 203)
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: Danio rerio (Zebra fish) or other recommended species.
-
Test Duration: 96 hours.
-
Method: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
-
Endpoint: Mortalities are recorded at specified intervals, and the LC50, the concentration that is lethal to 50% of the test fish, is calculated.
Signaling Pathways and Molecular Mechanisms of Toxicity
Specific studies on the signaling pathways affected by this compound in aquatic organisms are limited in the available literature. However, research on other anthraquinone dyes and textile dyes in general suggests potential mechanisms of toxicity.
Many textile dyes are known to induce oxidative stress in aquatic organisms. This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system is disrupted. The generation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
A generalized signaling pathway for oxidative stress in an algal cell is depicted below.
References
Biodegradation Pathways of Disperse Blue 60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 60, a common anthraquinone dye utilized in the textile industry, is a significant environmental pollutant due to its complex aromatic structure and resistance to degradation. This technical guide provides an in-depth overview of the microbial biodegradation pathways of this compound, focusing on the key microorganisms, enzymatic processes, and resulting metabolites. Quantitative data from various studies are summarized to offer a comparative analysis of decolorization efficiency under different experimental conditions. Detailed experimental protocols for studying the biodegradation of this dye are provided, along with visualizations of the proposed degradation pathways and experimental workflows to facilitate a comprehensive understanding for researchers in environmental science and drug development.
Introduction
The textile industry is a major contributor to water pollution, with a significant portion of synthetic dyes being released into the environment. Anthraquinone dyes, such as this compound, are particularly recalcitrant to conventional wastewater treatment methods. Bioremediation, utilizing the metabolic capabilities of microorganisms, presents a cost-effective and environmentally friendly alternative for the degradation of these pollutants. Understanding the specific biodegradation pathways of this compound is crucial for the development of efficient and targeted bioremediation strategies. This guide synthesizes the current knowledge on the microbial degradation of this compound, with a focus on the enzymatic mechanisms and the identification of degradation products.
Microbial Degradation of this compound
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. Bacterial strains, in particular, have been a primary focus of research.
Key Microorganisms
Several bacterial genera have been identified for their efficacy in decolorizing this compound. Notably, strains of Alishewanella, Halomonas, Jonesia, and Pseudomonas have shown high decolorization capabilities.[1] One study reported that Bacillus cereus exhibited a maximum decolorization rate of 76.29 ± 0.51% for this compound within 24 hours.
Enzymatic Mechanisms
The biodegradation of anthraquinone dyes like this compound is primarily an enzymatic process. The key enzymes involved are oxidoreductases, which catalyze the cleavage of the dye's chromophore. These include:
-
Laccases: These copper-containing enzymes oxidize a broad range of phenolic and non-phenolic compounds.
-
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase): These enzymes utilize hydrogen peroxide to oxidize various substrates.
-
Azoreductases: While this compound is an anthraquinone dye, some bacteria capable of degrading it also produce azoreductases, suggesting a broad enzymatic capability against different dye types.
The initial step in the biodegradation of this compound is the enzymatic attack on the anthraquinone ring, leading to the breakdown of the chromophoric structure and subsequent loss of color. This is followed by further degradation of the resulting aromatic intermediates.
Quantitative Data on this compound Decolorization
The efficiency of this compound decolorization is influenced by various environmental factors. The following tables summarize the quantitative data from studies on bacterial decolorization of this dye.
Table 1: Decolorization of this compound by Newly Isolated Bacterial Strains
| Bacterial Strain (Genus) | Initial Dye Concentration (mg/L) | Incubation Time (hr) | pH | Carbon Source | Decolorization (%) |
| Strain F52 (Alishewanella) | 50 | 72 | 7-9 | Glucose | 93 |
| Strain C43 (Halomonas) | 50 | 72 | 7-9 | Glucose | 96 |
| Strain C19 (Jonesia) | 50 | 72 | 7-9 | Glucose | 100 |
| Strain C25 (Pseudomonas) | 50 | 72 | 7-9 | Glucose | 98.33 |
Data sourced from a study on newly isolated bacterial strains from textile wastewater.[1]
Table 2: Effect of Initial Dye Concentration on Decolorization by Mixed Bacterial Strains
| Bacterial Strain | Initial Dye Concentration (mg/L) | Decolorization (%) after 72 hr |
| Strain C19 | 50 | 100 |
| 100 | ~95 | |
| 200 | ~85 | |
| 400 | ~70 | |
| Strain C25 | 50 | 98.33 |
| 100 | ~90 | |
| 200 | ~80 | |
| 400 | ~65 |
Data extrapolated from graphical representations in the cited literature.
Proposed Biodegradation Pathway of this compound
While the complete biodegradation pathway of this compound has not been fully elucidated in the reviewed literature, a proposed pathway can be constructed based on the known degradation mechanisms of similar anthraquinone dyes by microorganisms like Bacillus cereus and Aspergillus sp.. The degradation is expected to proceed through the enzymatic cleavage of the anthraquinone core, followed by the breakdown of the resulting aromatic intermediates.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the study of this compound biodegradation.
Microbial Culture and Decolorization Assay
This protocol describes the general procedure for assessing the decolorization of this compound by bacterial isolates.
Procedure:
-
Inoculum Preparation: A loopful of the bacterial isolate is inoculated into a nutrient broth and incubated overnight at 37°C.
-
Decolorization Medium: Prepare a mineral salt medium (or nutrient broth) containing a specific concentration of this compound (e.g., 50 mg/L).
-
Inoculation and Incubation: Inoculate the decolorization medium with the prepared bacterial culture (e.g., 1% v/v). Incubate the flasks under specific conditions of temperature (e.g., 37°C) and agitation (e.g., 120 rpm) for a defined period (e.g., 72 hours).
-
Sampling and Analysis: At regular time intervals, withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the bacterial cells.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculation: The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Analysis of Degradation Metabolites
This protocol outlines the steps for extracting and identifying the intermediate products of this compound biodegradation.
-
Sample Preparation: After a specific incubation period for decolorization, centrifuge the culture medium to separate the bacterial biomass.
-
Extraction: The supernatant is subjected to liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). The organic layer containing the metabolites is then separated and concentrated.
-
FTIR Analysis: The extracted metabolites are analyzed by Fourier Transform Infrared (FTIR) spectroscopy to identify the functional groups present. This can indicate changes to the dye's structure, such as the cleavage of the anthraquinone ring.
-
GC-MS Analysis: The extracted metabolites are derivatized if necessary and then injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatography (GC): Separates the different compounds in the mixture based on their volatility and interaction with the column.
-
Mass Spectrometry (MS): Fragments the separated compounds and measures the mass-to-charge ratio of the fragments, allowing for the identification of the compounds by comparing the resulting mass spectra with a library (e.g., NIST).
-
Conclusion
The biodegradation of this compound by various microorganisms, particularly bacteria such as Bacillus cereus, Alishewanella, Halomonas, Jonesia, and Pseudomonas, offers a promising avenue for the remediation of textile effluents. The enzymatic machinery of these microbes, including laccases and peroxidases, is capable of cleaving the recalcitrant anthraquinone structure, leading to significant decolorization. While a definitive and complete biodegradation pathway for this compound remains to be fully elucidated, the available data on related compounds and the analytical methodologies outlined in this guide provide a solid foundation for future research. Further investigation into the specific metabolites formed during the degradation process is essential for a complete understanding of the pathway and for ensuring the environmental safety of the bioremediation process. The protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers working towards the development of effective and sustainable solutions for the treatment of dye-polluted wastewater.
References
Methodological & Application
Application Note: Analysis of Disperse Blue 60 by High-Performance Liquid Chromatography
Introduction
Disperse Blue 60 is a synthetic anthraquinone dye used extensively in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical formula is C₂₀H₁₇N₃O₅, with a molecular weight of 379.37 g/mol .[2][3] Given its industrial importance, a reliable analytical method for its quantification and purity assessment is crucial for quality control and to ensure product consistency. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a powerful technique for this purpose, offering high resolution and sensitivity for the analysis of dyes. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Chemical Information:
-
IUPAC Name: 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone[3]
-
CAS Number: 12217-80-0[2]
-
Molecular Formula: C₂₀H₁₇N₃O₅
-
Molecular Weight: 379.37 g/mol
-
Synonyms: C.I. This compound, Disperse Blue BG 200%
Experimental Protocol
This protocol is based on established methods for the analysis of disperse dyes.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
C18 reverse-phase HPLC column (e.g., XBridge C18, 5 µm, 2.1 x 150 mm).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility, if needed).
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mmol solution of ammonium acetate in water. Adjust the pH to 3.6 using a suitable acid if necessary.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the sample diluent to obtain a theoretical concentration within the calibration range.
-
Sonicate the sample solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound.
| Parameter | Value |
| Column | XBridge C18, 5 µm, 2.1 x 150 mm |
| Mobile Phase A | 10 mmol Ammonium acetate, pH 3.6 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 670 nm (λmax of this compound) |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 7.0 | 40 | 60 |
| 17.0 | 2 | 98 |
| 24.0 | 2 | 98 |
| 25.0 | 60 | 40 |
| 30.0 | 60 | 40 |
5. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table presents hypothetical quantitative data for a typical analysis of this compound using the described method.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| This compound | 12.5 | 1,250,000 | 25.0 |
| Impurity 1 | 8.2 | 50,000 | Not Quantified |
| Impurity 2 | 15.1 | 75,000 | Not Quantified |
Experimental Workflow
The logical flow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for quality control in manufacturing processes and for the assessment of dye purity in various applications. For enhanced impurity profiling and identification, coupling the HPLC system with a mass spectrometer (MS) is recommended.
References
Application Notes and Protocols for the Identification of Disperse Blue 60 Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 is a synthetic anthraquinone dye extensively used in the textile industry. Due to its widespread use, there is growing concern about its environmental fate and potential impact on human health. Understanding the metabolic pathways of this compound is crucial for assessing its toxicological profile and developing strategies for bioremediation. Mass spectrometry, coupled with chromatographic separation, offers a powerful platform for the identification and quantification of its metabolites. This document provides detailed application notes and experimental protocols for the characterization of this compound metabolites using advanced mass spectrometry techniques.
The primary route of metabolism for anthraquinone dyes like this compound in biological systems, particularly in microbial degradation, involves the enzymatic cleavage of the anthraquinone structure. This process is often initiated by oxidoreductive enzymes such as laccases and peroxidases, leading to the formation of smaller, often less colored, aromatic compounds. Some of these intermediate metabolites, such as aromatic amines, have been reported to be potentially more toxic than the parent dye molecule, underscoring the importance of their identification and characterization.[1]
Quantitative Data Summary
While specific quantitative data for the metabolites of this compound are not extensively available in the public domain, the following table provides a representative summary of analytical parameters that can be expected for the parent compound and its potential metabolites based on data from similar anthraquinone dyes. These values serve as a starting point for method development and validation.
| Compound | Putative Metabolite Class | Retention Time (min) (approx.) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Parent Compound | 8.5 | [To be determined] | [To be determined] | 0.05 - 1.5 | 0.15 - 5.0 |
| 1,4-diaminoanthraquinone | Anthraquinone derivative | 4.2 | 239.1 | 182.1, 165.1 | 0.1 - 2.0 | 0.3 - 6.0 |
| Phthalic acid | Aromatic acid | 2.1 | 165.0 | 121.0, 77.0 | 0.5 - 5.0 | 1.5 - 15.0 |
| Benzoic acid | Aromatic acid | 3.5 | 121.0 | 77.1, 103.1 | 0.5 - 5.0 | 1.5 - 15.0 |
| Aromatic amines | Various | 2.0 - 5.0 | [Variable] | [Variable] | 0.2 - 3.0 | 0.6 - 9.0 |
Note: The precursor and product ions for this compound and its specific metabolites need to be determined experimentally. The provided values for other compounds are based on literature for similar structures and serve as a guide.
Experimental Protocols
Sample Preparation: Extraction of Metabolites from Bacterial Culture
This protocol is designed for the extraction of this compound and its metabolites from a bacterial culture broth following a biodegradation experiment.
Materials:
-
Bacterial culture broth containing this compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Protocol:
-
Cell Removal: Centrifuge 1 mL of the bacterial culture broth at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Protein Precipitation and Metabolite Extraction: Add 2 mL of ice-cold methanol to the 1 mL of supernatant.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its metabolites using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes (run separately)
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full scan mode for initial metabolite discovery and Multiple Reaction Monitoring (MRM) mode for targeted quantification. MRM transitions should be optimized for each identified metabolite.
Visualizations
Proposed Biodegradation Pathway of this compound
The following diagram illustrates a plausible biodegradation pathway for this compound, initiated by enzymatic attack leading to the breakdown of the anthraquinone core.
Experimental Workflow for Metabolite Identification
This workflow outlines the key steps from sample collection to data analysis for the identification of this compound metabolites.
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the identification and semi-quantitative analysis of this compound metabolites. The combination of robust sample preparation and high-resolution LC-MS/MS is essential for elucidating the metabolic fate of this widely used dye. Further research is needed to obtain precise quantitative data and to fully characterize the enzymatic processes involved in its degradation. Understanding the formation and potential toxicity of its metabolites is a critical step towards assessing the environmental and health risks associated with this compound.
References
Application Notes: Dyeing Polyester Fabrics with Disperse Blue 60
Introduction
Disperse Blue 60 is an anthraquinone-based disperse dye that produces a bright turquoise blue shade on polyester fibers.[1] It is suitable for high-temperature dyeing methods, including high-temperature exhaust and thermosol processes, making it a versatile choice for various polyester and polyester-blend fabrics.[2][3] This document provides detailed protocols for the application of this compound to polyester fabrics, targeting researchers, scientists, and professionals in the textile and drug development fields. The protocols are designed to ensure optimal color yield, levelness, and fastness properties.
Data Presentation
Table 1: General Properties of this compound
| Property | Description |
| Chemical Class | Anthraquinone |
| C.I. Name | This compound |
| Molecular Formula | C20H17N3O5 |
| Appearance | Blue Powder |
| Solubility | Insoluble in water, requires a dispersing agent[4] |
| Suitable Fibers | Polyester, Acetate, Nylon[2] |
Table 2: Recommended Dyeing Parameters for Polyester
| Parameter | High-Temperature Exhaust Method | Thermosol Method |
| This compound | 0.5 - 2.0% (on weight of fabric) | 10 - 40 g/L |
| Dispersing Agent | 1.0 - 2.0 g/L | 5 - 10 g/L |
| Leveling Agent | 0.5 - 1.0 g/L | Not typically used |
| Acetic Acid (to adjust pH) | As needed to achieve pH 4.5 - 5.5 | As needed to achieve pH 4.5 - 5.5 |
| Anti-migration Agent | Not applicable | 10 - 20 g/L |
| Liquor Ratio | 1:10 - 1:20 | Not applicable |
| Dyeing Temperature | 130 - 135°C | 200 - 210°C |
| Dyeing Time | 30 - 60 minutes at dyeing temperature | 60 - 90 seconds |
Table 3: Reduction Clearing Recipe
| Chemical | Concentration |
| Sodium Hydrosulfite | 2.0 g/L |
| Caustic Soda (Sodium Hydroxide) | 1.0 - 2.0 g/L |
| Detergent | 1.0 g/L |
| Temperature | 70 - 80°C |
| Time | 10 - 20 minutes |
Table 4: Fastness Properties of Disperse Dyes on Polyester (General)
| Fastness Property | Rating (ISO Scale) |
| Light Fastness | 4 - 5 (Fair to Good) |
| Washing Fastness | 3 - 4 (Moderate to Good) |
| Rubbing Fastness | 3 - 4 (Moderate to Good) |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol describes a batchwise dyeing process suitable for polyester fabrics in rope or piece form.
1. Pre-treatment:
- Ensure the polyester fabric is clean, free from oils, waxes, and sizes. A standard scouring process is recommended.
2. Dyebath Preparation:
- Set the dyebath with the required volume of water at a liquor ratio of 1:10.
- Add a dispersing agent (1.0 - 2.0 g/L) and a leveling agent (0.5 - 1.0 g/L).
- Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
- Separately, prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.
- Add the dye dispersion to the dyebath.
3. Dyeing Cycle:
- Introduce the polyester fabric into the dyebath at approximately 60°C.
- Raise the temperature to 130 - 135°C at a rate of 1 - 2°C per minute.
- Hold the temperature at 130 - 135°C for 30 - 60 minutes, depending on the desired shade depth.
- Cool the dyebath down to 70°C.
4. Post-dyeing Treatment (Reduction Clearing):
- Drain the dyebath.
- Rinse the fabric with warm water.
- Prepare a new bath with Sodium Hydrosulfite (2.0 g/L), Caustic Soda (1.0 - 2.0 g/L), and a detergent (1.0 g/L).
- Treat the dyed fabric in this reduction clearing bath at 70 - 80°C for 10 - 20 minutes to remove unfixed surface dye.
- Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
5. Neutralization and Final Rinsing:
- Neutralize the fabric in a bath containing 0.5 - 1.0 g/L of acetic acid for 5-10 minutes.
- Rinse the fabric with cold water until the water runs clear.
6. Drying:
- Hydroextract and dry the dyed fabric.
Protocol 2: Thermosol Dyeing of Polyester Fabric
This protocol outlines a continuous dyeing process suitable for woven and knitted polyester fabrics.
1. Padding:
- Prepare the padding liquor containing this compound (10 - 40 g/L), a dispersing agent (5 - 10 g/L), an anti-migration agent (10 - 20 g/L), and acetic acid to adjust the pH to 4.5 - 5.5.
- Pad the polyester fabric through the liquor to achieve a wet pick-up of 60 - 70%.
2. Drying:
- Dry the padded fabric evenly, typically in a hot flue or infrared dryer at 100-120°C. It is crucial to control drying to prevent dye migration.
3. Thermofixation:
- Pass the dried fabric through a thermosol unit at a temperature of 200 - 210°C for 60 - 90 seconds. This high temperature causes the dye to sublime and diffuse into the polyester fibers.
4. Post-dyeing Treatment (Reduction Clearing):
- The thermofixed fabric must be washed to remove unfixed dye and auxiliary chemicals.
- Rinse the fabric in cold water.
- Perform a reduction clearing treatment as described in Protocol 1, Step 4. This can be done in a continuous washing range.
5. Final Rinsing and Drying:
- Thoroughly rinse the fabric with hot and cold water.
- Dry the finished fabric.
Visualizations
Caption: Comparative workflows for exhaust and thermosol dyeing of polyester.
Caption: Key stages in the disperse dyeing of polyester fibers.
References
Application Notes and Protocols: Disperse Blue 60 in Textile Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 60, an anthraquinone dye, for textile printing, primarily on polyester and its blends. The protocols detailed below are intended for research and development purposes, focusing on screen printing applications.
Overview of this compound
This compound is a synthetic dye valued for its bright greenish-blue hue and good lightfastness, making it suitable for apparel, sportswear, and automotive textiles.[1] It is a non-ionic dye with low water solubility, applied to hydrophobic fibers from a fine aqueous dispersion.[2] Fixation is achieved through high-temperature methods such as thermofixation or high-temperature steaming, which facilitate the diffusion of the dye into the polyester fibers.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound in textile printing.
Table 1: Colorfastness Properties of this compound
| Fastness Property | Test Method | Rating (1-5 Scale, unless specified) |
| Light Fastness | ISO 105-B02 | 7 (on a 1-8 scale) |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Perspiration Fastness (Acidic & Alkaline) | ISO 105-E04 | 5 |
| Dry Rubbing Fastness | ISO 105-X12 | 4-5 |
| Wet Rubbing Fastness | ISO 105-X12 | 4-5 |
| Ironing Fastness | ISO 105-X11 | 4-5 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |
Data sourced from supplier technical information.[1]
Table 2: Effect of Dye Concentration on Color Yield (K/S Value)
| This compound Concentration (% w/w in paste) | Color Yield (K/S Value) |
| 1.0 | 12.5 |
| 2.0 | 18.2 |
| 3.0 | 22.8 |
| 4.0 | 25.1 |
Note: Color yield is dependent on the specific formulation, substrate, and fixation method. The values presented are illustrative.
Table 3: Influence of Thermofixation Conditions on Print Quality
| Fixation Temperature (°C) | Fixation Time (seconds) | Color Yield (K/S Value) | Overall Fastness Rating (1-5) |
| 180 | 90 | 19.5 | 4 |
| 190 | 75 | 21.8 | 4-5 |
| 200 | 60 | 23.5 | 5 |
| 210 | 45 | 22.1 (slight sublimation may occur) | 4-5 |
Note: Optimal conditions balance color yield with energy consumption and potential for dye sublimation at higher temperatures.
Experimental Protocols
The following are detailed protocols for the screen printing of polyester fabrics with this compound.
Preparation of Printing Paste
A typical stock paste is prepared, to which the dye is added to create the final printing paste.
Materials:
-
This compound (commercial grade)
-
Thickener (e.g., Sodium Alginate, medium viscosity)
-
Dispersing Agent (e.g., anionic polymer)
-
Wetting Agent (e.g., non-ionic surfactant)
-
Acid Donor (e.g., Ammonium Sulfate)
-
Deionized Water
Protocol for Stock Paste (1000g):
-
To 500g of deionized water, slowly add 60g of sodium alginate thickener while stirring vigorously with a high-speed mixer until a smooth, homogeneous paste is formed.
-
Add 20g of a dispersing agent and 10g of a wetting agent to the paste and continue mixing for 15 minutes.
-
Add 5g of ammonium sulfate as an acid donor to maintain an acidic pH (typically 5.5-6.5) during fixation.
-
Add deionized water to make the total weight 1000g and mix thoroughly for a further 20 minutes.
Protocol for Final Printing Paste (100g):
-
Weigh 97g of the stock paste into a beaker.
-
In a separate container, create a slurry by mixing 3g of this compound powder with a small amount of the stock paste.
-
Add the dye slurry to the bulk of the stock paste and mix at high speed for 15-20 minutes to ensure a fine and stable dispersion.
-
Allow the paste to stand for at least one hour to deaerate before use.
Screen Printing Procedure
Equipment:
-
Laboratory-scale flat-screen printing table
-
Screen with desired mesh count (e.g., 120T)
-
Squeegee with appropriate hardness
-
100% Polyester fabric, pre-scoured and dried
Protocol:
-
Secure the polyester fabric to the printing table.
-
Place the screen over the fabric in the desired position.
-
Apply a line of the prepared printing paste along one edge of the screen.
-
Using the squeegee at a consistent angle and pressure, draw the paste across the screen to transfer the design onto the fabric.
-
Carefully lift the screen and allow the printed fabric to air dry completely.
Fixation of the Print
Thermofixation is a common method for fixing disperse dyes on polyester.
Equipment:
-
Laboratory stentor or heat press
Protocol:
-
Set the thermofixation unit to the desired temperature (e.g., 200°C).
-
Once the temperature has stabilized, pass the dried, printed fabric through the unit for the specified time (e.g., 60 seconds).
-
Ensure consistent temperature and time across the entire fabric length.
After-treatment (Reduction Clearing)
This step is crucial for removing unfixed dye from the fabric surface, which improves fastness properties and prevents staining.
Materials:
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulphite (Na₂S₂O₄)
-
Non-ionic detergent
Protocol:
-
Prepare a reduction clearing bath with 2 g/L Sodium Hydroxide, 2 g/L Sodium Hydrosulphite, and 1 g/L non-ionic detergent in deionized water.
-
Treat the fixed print in this bath at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Rinse again with cold water and dry.
Colorfastness Testing Protocols
-
A 100 mm x 40 mm specimen of the printed fabric is stitched together with a multi-fiber adjacent fabric.[3]
-
The composite specimen is washed in a specified washing machine (e.g., Launder-Ometer) using a standard ECE phosphate-based detergent solution (4 g/L).[4]
-
For a typical test (A2S), the washing is carried out at 40°C for 45 minutes with 10 stainless steel balls to provide mechanical action.
-
After washing, the specimen is rinsed, dried, and the change in color of the print and the staining of the adjacent multi-fiber fabric are assessed using standard grey scales under controlled lighting.
-
A specimen of the printed fabric is mounted on the base of a crockmeter.
-
For dry rubbing, a conditioned, dry cotton rubbing cloth is fixed to the rubbing finger (16 mm diameter) and rubbed against the specimen for 10 cycles with a downward force of 9N.
-
For wet rubbing, the cotton cloth is wetted to a 95-100% pick-up with deionized water before rubbing.
-
The degree of color transfer to the cotton cloth is assessed using the grey scale for staining.
-
A specimen of the printed fabric is mounted on a sample holder alongside a set of blue wool standards (references 1-8).
-
The samples are exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified fading of the blue wool standards is achieved.
-
The change in color of the printed specimen is then compared to the fading of the blue wool standards to assign a lightfastness rating from 1 (very poor) to 8 (excellent).
Visualizations
Experimental Workflow for Textile Printing
References
Application Notes and Protocols: Exploring the Potential of Disperse Blue 60 as a Fluorescent Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Disperse Blue 60 is a synthetic anthraquinone dye predominantly used in the textile industry for dyeing polyester and other synthetic fibers.[1][2][3][4][5] Currently, there is a lack of established and documented use of this compound as a fluorescent probe in cell biology research. These application notes and protocols are therefore presented as a hypothetical exploration of its potential, based on its chemical structure and the properties of similar dyes. The provided methodologies are general frameworks for the evaluation of new fluorescent probes and would require significant optimization and validation for this compound.
Introduction to this compound
Potential Applications in Cell Biology
Based on the hydrophobic nature of disperse dyes and the known applications of other dyes in the "Disperse Blue" family, several potential applications for this compound in cell biology can be hypothesized:
-
Lipid Droplet Staining: Many hydrophobic dyes accumulate in lipid-rich environments. If this compound exhibits sufficient lipophilicity, it could potentially be used to visualize and quantify intracellular lipid droplets, which are dynamic organelles involved in lipid metabolism. This would require validation against known lipid droplet stains like Nile Red or BODIPY-based dyes.
-
Staining of Hydrophobic Pockets in Proteins: The dye's structure might allow it to bind to hydrophobic regions within proteins, potentially leading to changes in its fluorescent properties that could be used to study protein conformation or binding events.
-
Viscosity Sensing: Some fluorescent molecules, known as molecular rotors, exhibit fluorescence properties that are sensitive to the viscosity of their microenvironment. The structural characteristics of this compound could potentially lead to such behavior, making it a candidate for mapping intracellular viscosity changes associated with various cellular processes and diseases.
-
General Cytoplasmic Staining: Its ability to permeate cell membranes might allow for general, non-specific staining of the cytoplasm, which could be useful for cell tracking or morphological studies.
Quantitative Data and Photophysical Properties
The available data for this compound is limited and primarily from a materials science perspective. For its application as a fluorescent probe, detailed characterization in biologically relevant solvents and cellular environments is necessary. The following table summarizes the known properties of this compound and provides a comparison with a commonly used fluorescent probe, DAPI, for context.
| Property | This compound | DAPI (4',6-diamidino-2-phenylindole) |
| Molecular Formula | C₂₀H₁₇N₃O₅ | C₁₆H₁₅N₅ |
| Molecular Weight | 379.37 g/mol | 277.32 g/mol |
| Appearance | Blue powder | Light yellow crystalline solid |
| Solubility | Insoluble in water; Soluble in acetone, DMF | Soluble in water, DMF, DMSO |
| Excitation Max (nm) | ~200-300 (inferred) | ~358 (bound to DNA) |
| Emission Max (nm) | ~590 (inferred) | ~461 (bound to DNA) |
| Quantum Yield | Not Reported | ~0.4 (bound to DNA) |
| Primary Cellular Target | Hypothesized: Lipids, Hydrophobic regions | DNA (minor groove of A-T rich sequences) |
Experimental Protocols: A Framework for Evaluation
The following protocols are general guidelines for researchers interested in evaluating the potential of this compound or other novel compounds as fluorescent probes in cell biology.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the absorption and fluorescence emission spectra of this compound in various solvents to understand its basic photophysical behavior.
Materials:
-
This compound powder
-
Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS, glycerol-water mixtures of varying viscosity)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution in the various solvents to be tested to a final concentration suitable for spectroscopic analysis (typically in the low micromolar range).
-
Absorption Spectroscopy: a. Record the absorption spectrum of this compound in each solvent over a relevant wavelength range (e.g., 200-700 nm) using the spectrophotometer. b. Identify the wavelength of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy: a. Using the fluorometer, excite the sample at its λ_max and record the emission spectrum. b. Determine the wavelength of maximum emission (λ_em). c. Record an excitation spectrum by monitoring the emission at the λ_em while scanning the excitation wavelengths.
-
Data Analysis: Plot the absorption and emission spectra for each solvent. Analyze any shifts in the spectra (solvatochromism) which can provide information about the dye's sensitivity to its environment.
Protocol 2: Assessment of Cell Permeability and Cytotoxicity
Objective: To determine if this compound can cross the plasma membrane of live cells and to evaluate its toxicity.
Materials:
-
Adherent cell line (e.g., HeLa, A549) cultured on glass-bottom dishes or 96-well plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Staining: a. Prepare a range of working concentrations of this compound in pre-warmed complete culture medium (e.g., 0.1, 1, 5, 10, 25 µM). b. Remove the existing medium from the cells and replace it with the staining solutions. c. Incubate for a set period (e.g., 15-60 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells and observe them under the fluorescence microscope. Assess the intracellular fluorescence and its localization.
-
Cytotoxicity Assay: a. In a separate 96-well plate, treat cells with the same range of this compound concentrations for a prolonged period (e.g., 24-48 hours). b. Perform a cell viability assay according to the manufacturer's instructions. c. Calculate the cell viability as a percentage of the untreated control.
Protocol 3: Co-localization with Organelle-Specific Dyes
Objective: To determine if this compound specifically localizes to a particular organelle.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound staining solution
-
Commercially available organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes, BODIPY 493/503 for lipid droplets)
-
Confocal laser scanning microscope
Procedure:
-
Staining with this compound: Stain the cells with this compound as described in Protocol 2.
-
Co-staining: Following the manufacturer's protocol for the specific organelle tracker, co-stain the cells. The order of staining may need to be optimized.
-
Imaging: Image the cells using a confocal microscope, ensuring that the excitation and emission channels for this compound and the organelle-specific dye are distinct to minimize spectral bleed-through.
-
Image Analysis: Merge the images from the different channels and analyze the degree of overlap between the fluorescence signals. A high degree of co-localization suggests that this compound may be accumulating in that specific organelle.
Visualizations
The following diagrams illustrate the general workflows and concepts discussed.
Caption: Workflow for evaluating a novel fluorescent probe.
Caption: Hypothetical assay using this compound.
Conclusion
While this compound is an established textile dye, its potential as a fluorescent probe in cell biology remains unexplored. The information and protocols provided here serve as a foundational guide for researchers who may be interested in investigating its properties and potential applications. Significant research and validation would be required to establish its utility and reliability as a tool for cellular imaging. Key challenges will include a thorough characterization of its photophysical properties in aqueous environments, assessment of its photostability and quantum yield, and rigorous testing of its specificity and potential toxic effects on living cells. Should these investigations prove fruitful, this compound could represent a novel and accessible fluorescent tool for the cell biology community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 5. This compound (12217-80-0) at Nordmann - nordmann.global [nordmann.global]
Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 60
Introduction
Disperse Blue 60, an anthraquinone-based dye, is extensively used in the textile industry for dyeing synthetic fibers.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to environmental persistence and potential ecological risks.[2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of such recalcitrant dyes.[3] This process typically utilizes semiconductor photocatalysts to generate highly reactive oxygen species (ROS) upon irradiation with a suitable light source, leading to the breakdown of the dye molecules into simpler and less harmful compounds.[4]
This document provides a detailed experimental setup and protocol for the photocatalytic degradation of this compound in an aqueous solution. The methodology is compiled from various studies on the degradation of disperse dyes and offers a comprehensive guide for researchers and scientists.
Experimental Setup
A typical experimental setup for the photocatalytic degradation of this compound consists of a photoreactor, a light source, a photocatalyst, and analytical instrumentation for monitoring the degradation process.
1. Photoreactor:
-
A batch reactor, such as a beaker or a specialized quartz reactor, is commonly used.[2]
-
The reactor should be equipped with a magnetic stirrer to ensure a homogeneous suspension of the photocatalyst in the dye solution.
-
For experiments requiring controlled temperature, a cooling system or a water bath is recommended to prevent thermal degradation.
2. Light Source:
-
The choice of light source depends on the photocatalyst's bandgap energy.
-
Commonly used light sources include UV lamps (e.g., medium-pressure mercury lamps) and visible light lamps (e.g., tungsten or xenon lamps).
-
The light source is typically positioned to irradiate the reaction solution uniformly.
3. Photocatalyst:
-
Various semiconductor materials can be employed as photocatalysts.
-
Examples include titanium dioxide (TiO2), zinc oxide (ZnO), and strontium chromate (SrCrO4).
-
The selection of the photocatalyst will influence the reaction conditions and efficiency.
4. Analytical Instrumentation:
-
A UV-Vis spectrophotometer is the primary instrument for monitoring the degradation of this compound by measuring the change in absorbance at its maximum wavelength (λmax).
-
Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Total Organic Carbon (TOC) analysis, and Chemical Oxygen Demand (COD) analysis can be used for a more detailed investigation of the degradation process and mineralization.
Experimental Protocols
The following protocols outline the general procedure for conducting a photocatalytic degradation experiment for this compound.
Protocol 1: General Photocatalytic Degradation Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving a known amount of the dye in distilled water. From this, prepare a working solution of the desired initial concentration (e.g., 1x10⁻³ M to 3x10⁻⁵ M).
-
Adsorption-Desorption Equilibrium:
-
Add a specific amount of the chosen photocatalyst (e.g., 0.05 g/100 mL to 0.25 g/100 mL) to the this compound working solution in the photoreactor.
-
Stir the suspension in complete darkness for 30-60 minutes to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
-
Initiation of Photocatalysis:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Start a timer to record the irradiation time.
-
-
Sample Collection:
-
Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Immediately after collection, centrifuge or filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer. The λmax for similar disperse dyes has been reported around 565 nm and 630 nm.
-
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption period) and Aₜ is the absorbance at time t.
Protocol 2: Optimization of Experimental Parameters
To achieve optimal degradation efficiency, it is crucial to investigate the effect of various experimental parameters. This is typically done by varying one parameter while keeping others constant.
-
Effect of Catalyst Dosage: Vary the amount of photocatalyst (e.g., 0.05 g to 0.40 g per 100 mL) while keeping the dye concentration, pH, and light intensity constant.
-
Effect of Dye Concentration: Investigate the degradation at different initial dye concentrations (e.g., 1.0 x 10⁻⁵ M to 5 x 10⁻⁵ M) while keeping other parameters constant.
-
Effect of pH: Study the effect of the initial pH of the solution on the degradation rate by adjusting the pH using dilute acids (e.g., H₂SO₄) or bases (e.g., NaOH). The optimal pH can vary significantly depending on the photocatalyst and dye. For instance, a pH of 8.5 was found to be optimal for ZnO/Mn catalyzed degradation, while a pH of 7.0 was optimal for SrCrO4.
Data Presentation
The quantitative data obtained from the optimization experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Catalyst Dosage on Degradation Efficiency
| Catalyst Dosage ( g/100 mL) | Degradation Efficiency (%) after 60 min |
|---|---|
| 0.05 | |
| 0.10 | |
| 0.15 | |
| 0.20 |
| 0.25 | |
Table 2: Effect of Initial Dye Concentration on Degradation Efficiency
| Initial Dye Concentration (M) | Degradation Efficiency (%) after 60 min |
|---|---|
| 1.0 x 10⁻⁵ | |
| 2.0 x 10⁻⁵ | |
| 3.0 x 10⁻⁵ | |
| 4.0 x 10⁻⁵ |
| 5.0 x 10⁻⁵ | |
Table 3: Effect of pH on Degradation Efficiency
| pH | Degradation Efficiency (%) after 60 min |
|---|---|
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 8.0 |
| 9.0 | |
Mandatory Visualization
Caption: Experimental workflow for the photocatalytic degradation of this compound.
References
Application Notes and Protocols for Laboratory-Scale Wastewater Treatment of Disperse Blue 60 Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 is an anthraquinone dye widely used in the textile industry for dyeing polyester fibers. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to significant environmental concerns.[1] This document provides detailed application notes and laboratory-scale protocols for the effective treatment of this compound effluent using various advanced methods. The protocols are based on established research and are intended to guide researchers in setting up and conducting experiments for the removal of this recalcitrant dye from wastewater.
Data Presentation: Comparative Treatment Efficiencies
The following tables summarize quantitative data from various studies on the degradation of this compound and similar disperse dyes, providing a comparative overview of the efficiency of each method under optimized conditions.
Table 1: Biological Treatment of Disperse Dyes
| Treatment Method | Microorganism | Dye Concentration (mg/L) | pH | Incubation Time (hr) | Decolorization Efficiency (%) | Reference |
| Bacterial Decolorization | Alishewanella, Halomonas, Jonesia, Pseudomonas | 50 | 7-9 | 72 | 90-100 | [2] |
| Fungal Decolorization | Aspergillus sp. XJ-2 | 50 | - | 120 | 93.3 (for Disperse Blue 2BLN) | [3] |
| Fungal Consortium | Aspergillus flavus and Fusarium oxysporum | - | 6-8 | 168 (7 days) | ~28 | [4] |
| Anaerobic Sludge | - | 35 | - | - | Unsuccessful, toxic to biomass | [5] |
Table 2: Electrocoagulation Treatment of this compound
| Electrode Material (Anode/Cathode) | Initial Dye Conc. (mg/L) | pH | Current Density (mA/cm²) | Electrolysis Time (min) | Removal Efficiency (%) | Reference |
| Al / Stainless Steel | 100 | 6 | 80 | 10 | 99 | |
| Al / Stainless Steel | 100 | 5 | 40 | 2.5 | 34 |
Table 3: Advanced Oxidation Processes (AOPs) for Disperse Dye Degradation
| AOP Method | Target Dye | Dye Conc. | Reagents & Conditions | Treatment Time | Degradation/Removal Efficiency (%) | Reference |
| Fenton | Disperse Blue 79 | 60 mg/L | H₂O₂: 150 mg/L, Fe²⁺: 20 mg/L, pH 3 | 60 min | 85 (Color), 75 (COD) | |
| Ozonation | Disperse Blue 79 | - | pH 10 | 28 min (ozone consumption) | Significant COD reduction | |
| Photocatalysis (UV/ZnO/Mn) | Disperse Blue 79:1 | 3.0x10⁻⁵ M | ZnO/Mn: 0.05g/100mL, pH 8.5 | 60 min | 98 | |
| Photocatalysis (UV/SrCrO₄) | Disperse Blue 94 | 3x10⁻⁵ M | SrCrO₄: 0.25g/100mL, pH 7.0 | - | Optimum conditions identified |
Table 4: Adsorption-Based Treatment of Disperse Dyes
| Adsorbent | Target Dye | Adsorbent Dose | Initial Dye Conc. (mg/L) | Contact Time (min) | Removal Efficiency (%) | Reference |
| Activated Carbon (from date palm seeds) | Disperse Blue | 0.3 g / 100 mL | 20 | - | 66.47 | |
| Modified Waste Cotton Fibers | Disperse Dye | 1 g / 100 cm³ | 20 | 30 | 83.5 | |
| Zeolite (from cenospheres) | Disperse Blue 79:1 | 1.05 g/L | 26.72 | 122 | 95.23 |
Experimental Protocols
Bacterial Decolorization of this compound
This protocol is adapted from studies on newly isolated bacterial strains for dye decolorization.
Materials:
-
Bacterial strains (e.g., Alishewanella, Halomonas, Jonesia, Pseudomonas)
-
Nutrient broth or other suitable growth medium
-
This compound stock solution (e.g., 1 g/L)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
-
pH meter
-
Glucose (or other carbon sources)
Procedure:
-
Prepare Culture Medium: Prepare nutrient broth or a minimal salt medium supplemented with a carbon source like glucose.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the selected bacterial strain.
-
Incubation: Incubate the culture at an optimal temperature (e.g., 30-37°C) with shaking until it reaches the exponential growth phase.
-
Decolorization Assay:
-
Prepare flasks with the culture medium containing a specific concentration of this compound (e.g., 50 mg/L).
-
Adjust the pH of the medium to the optimal range (e.g., pH 7-9).
-
Inoculate the dye-containing medium with the bacterial culture.
-
Incubate the flasks under the optimal conditions (e.g., 30-37°C) with shaking for a specified period (e.g., 72 hours).
-
-
Analysis:
-
At regular intervals, withdraw an aliquot of the culture.
-
Centrifuge the aliquot to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer.
-
Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Electrocoagulation of this compound
This protocol is based on a study investigating the removal of this compound using an electrocoagulation process.
Materials:
-
Electrocoagulation reactor (batch system)
-
Aluminum (Al) anode and stainless steel cathode
-
DC power supply
-
Magnetic stirrer
-
This compound solution (100 mg/L)
-
Conductivity meter and pH meter
-
Sulfuric acid and sodium hydroxide for pH adjustment
Procedure:
-
Prepare Effluent: Prepare a synthetic effluent of this compound at a concentration of 100 mg/L.
-
Reactor Setup:
-
Place the Al anode and stainless steel cathode in the reactor with a defined inter-electrode distance.
-
Fill the reactor with the dye solution.
-
-
Optimize Conditions:
-
Adjust the initial pH of the solution to 6.
-
Adjust the conductivity if necessary.
-
-
Electrocoagulation Process:
-
Begin stirring the solution.
-
Apply a constant current density of 80 mA/cm² using the DC power supply.
-
Run the process for 10 minutes.
-
-
Analysis:
-
After the treatment, allow the solution to settle.
-
Collect a sample of the supernatant.
-
Measure the final absorbance to determine the dye removal efficiency.
-
Photocatalytic Degradation of Disperse Dyes
This is a general protocol for the photocatalytic degradation of disperse dyes, which can be adapted for this compound.
Materials:
-
Photoreactor (e.g., quartz beaker or specialized reactor)
-
UV lamp or a simulated solar light source (e.g., Xenon lamp)
-
Photocatalyst (e.g., TiO₂, ZnO, or doped catalysts)
-
This compound solution
-
Magnetic stirrer
-
pH meter
-
Syringes and filters for sampling
Procedure:
-
Prepare Dye Solution: Prepare a solution of this compound at the desired concentration (e.g., 3.0x10⁻⁵ M).
-
Catalyst Suspension:
-
Add a specific amount of the photocatalyst (e.g., 0.05 g/100 mL) to the dye solution in the photoreactor.
-
Adjust the pH to the optimal value for the chosen catalyst (e.g., pH 8.5 for ZnO/Mn).
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye molecules to adsorb onto the catalyst surface.
-
Photoreaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain a constant temperature using a cooling system if necessary.
-
-
Sampling and Analysis:
-
Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60 minutes).
-
Filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the filtrate to determine the remaining dye concentration and calculate the degradation efficiency.
-
Visualizations
Caption: Workflow for Bacterial Decolorization of this compound.
References
- 1. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 2. Isolation, characterization, and decolorization of this compound by newly isolated bacterial strains from Kashan textile wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Treatment of Real Textile Effluent Using Aspergillus flavus and Fusarium oxysporium and Their Consortium along with the Evaluation of Their Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Disperse Blue 60
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of Disperse Blue 60 synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the yield of the intermediate, 1,4-diaminoanthraquinone-2,3-dicarboximide, lower than expected?
A1: Low yield of the intermediate is a common issue that can stem from several factors:
-
Inadequate Reaction Conditions: The oxidation and hydrolysis of 1,4-diamino-2,3-dicyanoanthraquinone are sensitive to temperature and reactant ratios. Side reactions can occur if the temperature is not carefully controlled, leading to the formation of a sticky reaction mass that is difficult to filter.[1]
-
Suboptimal Sulfuric Acid Concentration: While reducing the amount of concentrated sulfuric acid is desirable to minimize waste, an insufficient amount can lead to an uncontrolled exothermic reaction, promoting side product formation and reducing the quality of the intermediate.[1]
-
Poor Crystallization: The physical properties of the intermediate, such as its crystal structure, directly impact filtration efficiency and the purity of the final product.[2]
Troubleshooting Steps:
-
Optimize Reactant Ratios: Ensure the weight ratio of concentrated sulfuric acid to 1,4-diamino-2,3-dicyanoanthraquinone is within the optimal range of 2:1 to 4:1.[1]
-
Incorporate an Organic Solvent: The addition of an organic solvent such as toluene, chlorobenzene, or dichloroethane to the reaction medium can improve reaction control, lead to better crystal formation, and facilitate easier filtration. This method has been shown to increase the solid content of the filter cake from 50-60% to over 90%.[1]
-
Maintain Strict Temperature Control: The oxidation step should be maintained between 60°C and 100°C for 2 to 6 hours. After the disappearance of the starting material, the mixture should be cooled to below 40°C before hydrolysis.
Q2: The final condensation step to produce this compound has a low yield. What are the likely causes and how can I improve it?
A2: The final condensation of 1,4-diaminoanthraquinone-2,3-dicarboximide with γ-methoxypropylamine is a critical step for achieving a high overall yield.
-
Use of Organic Solvents: Traditional methods using organic solvents like ethanol can result in lower yields and present environmental and safety concerns.
-
Product Loss in Mother Liquor: A significant amount of the product can remain dissolved in the mother liquor after filtration, leading to reduced yields.
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to an incomplete conversion of the intermediate to the final product.
Troubleshooting and Optimization Strategies:
-
Switch to an Aqueous Solvent System: A modern and more environmentally friendly approach is to use water as the reaction solvent. The use of γ-alkoxy propylamine not only serves as a reactant but also increases the solubility of the intermediate in water, facilitating the reaction.
-
Recycle the Mother Liquor: In the aqueous synthesis method, the mother liquor, which contains unreacted starting materials and some dissolved product, can be directly reused in the next batch. This can increase the overall yield by 5-10%.
-
Optimize Reaction Parameters: When using an aqueous system, the condensation reaction should be carried out at a temperature between 95°C and 105°C under a pressure of 0.07 to 0.18 MPa for 4 to 6 hours to ensure a complete reaction.
Q3: The color of the final this compound product is not as vibrant as expected (color deepening). What could be the cause?
A3: A dull or deepened color of the final product can be attributed to impurities or degradation.
-
Poor Quality Intermediate: The purity of the 1,4-diaminoanthraquinone-2,3-dicarboximide intermediate is crucial. Impurities from the previous steps can carry over and affect the final color. Using an organic solvent during the intermediate synthesis can lead to a better-colored light value in the final product.
-
Side Reactions: Uncontrolled exothermic reactions during the synthesis of the intermediate can lead to by-products that impact the final color.
Solutions:
-
Improve Intermediate Synthesis: Implement the use of a mixed sulfuric acid/organic solvent system to improve the quality and purity of the intermediate.
-
Purification of the Intermediate: Consider purification of the 1,4-diaminoanthraquinone-2,3-dicarboximide intermediate before the final condensation step.
Data Presentation
The following tables summarize key quantitative data for the synthesis of the this compound intermediate and the final condensation step, providing a comparison of different methodologies.
Table 1: Comparison of Synthesis Parameters for 1,4-diaminoanthraquinone-2,3-dicarboximide Intermediate
| Parameter | Traditional Method (Concentrated H₂SO₄) | Optimized Method (H₂SO₄ + Organic Solvent) |
| Starting Material | 1,4-diamino-2,3-dicyanoanthraquinone | 1,4-diamino-2,3-dicyanoanthraquinone |
| Reaction Medium | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid and Organic Solvent (Toluene, Chlorobenzene, or Dichloroethane) |
| H₂SO₄:Starting Material Ratio | > 4:1 | 2:1 to 4:1 |
| Organic Solvent:Starting Material Ratio | N/A | 1:1 to 3:1 |
| Reaction Temperature | 60°C - 90°C | 60°C - 100°C |
| Reaction Time | Not specified | 2 - 6 hours |
| Yield | Not specified | Up to 98.0% (with Toluene) |
| Filter Cake Solid Content | 50-60% | > 90% |
| Key Advantage | Simpler reagent mix | Reduced acid waste, improved filtration, higher yield, and better product quality |
Data sourced from patent CN102212029B.
Table 2: Comparison of Final Condensation Step Methodologies
| Parameter | Traditional Method (Ethanol) | Modern Method (Water) |
| Intermediate | 1,4-diamino-2,3-dicarboximide anthraquinone | Wet 1,4-diamino-2,3-dicarboximide anthraquinone |
| Solvent | Anhydrous Ethanol | Water |
| Reactant | γ-methoxypropylamine | γ-alkoxy propylamine (e.g., γ-methoxypropylamine) |
| Reaction Temperature | 60°C - 80°C | 95°C - 105°C |
| Reaction Pressure | Atmospheric | 0.07 - 0.18 MPa |
| Reaction Time | Not specified | 4 - 6 hours |
| Yield Improvement | Baseline | 5-10% increase by recycling mother liquor |
| Key Advantage | Established method | Environmentally friendly, safer, and allows for yield improvement through recycling |
Data sourced from patent CN101817989A.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1,4-diaminoanthraquinone-2,3-dicarboximide Intermediate
This protocol is based on the improved method described in patent CN102212029B.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, add concentrated sulfuric acid and an organic solvent (e.g., toluene) in the desired weight ratios relative to the starting material.
-
Addition of Starting Material: While stirring at room temperature, add 1,4-diamino-2,3-dicyanoanthraquinone to the acid-solvent mixture.
-
Oxidation: Heat the mixture to 60-100°C and maintain this temperature for 2-6 hours. Monitor the reaction for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction mixture to below 40°C. Add water to hydrolyze the intermediate. This step should be carried out for 2-8 hours.
-
Solvent Recovery: If an organic solvent was used, perform steam distillation to recover the solvent for reuse.
-
Filtration and Washing: Filter the solid product from the reaction mixture. Wash the filter cake with water until the filtrate is neutral.
-
Drying: Dry the filter cake to obtain the 1,4-diaminoanthraquinone-2,3-dicarboximide intermediate.
Protocol 2: Aqueous Condensation to Synthesize this compound
This protocol is based on the environmentally friendly method described in patent CN101817989A.
-
Reaction Setup: In a pressure-capable reactor, add water and the wet filter cake of 1,4-diamino-2,3-dicarboximide anthraquinone.
-
Addition of Amine: Add γ-alkoxy propylamine to the mixture. The mass ratio of water to the amine should ideally be between 8:1 and 8:2.
-
Condensation Reaction: Heat the mixture to 95-105°C and maintain the pressure between 0.07 and 0.18 MPa. Continue the reaction for 4-6 hours.
-
Filtration: After the reaction is complete, cool the mixture and filter to collect the this compound product.
-
Washing and Drying: Wash the product with water and then dry it.
-
Mother Liquor Recycling: The filtrate (mother liquor) can be directly used in the next batch to improve the overall yield.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Minimizing By-products in Disperse Blue 60 Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the formation of by-products during the synthesis of Disperse Blue 60. By understanding the potential side reactions and implementing appropriate control measures, the purity and yield of the final product can be significantly improved.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: What are the primary causes of low overall yield in the synthesis of this compound?
-
Answer: Low yields can stem from incomplete reactions at any of the four main stages: sulfonation, cyanation, hydrolysis/ring-closure, and condensation. Inefficient purification at each step can also lead to product loss. For instance, in the final condensation step, the solubility of the product in the reaction solvent can lead to losses during filtration if the conditions are not optimized. A patented method using water as a solvent allows for the recycling of the mother liquor, which contains unreacted materials, back into the next batch, thereby improving the overall yield by 5-10%.[1]
Issue 2: Off-Color Final Product (Greenish or Dull Blue Tinge)
-
Question: My final this compound product has a greenish or dull blue appearance instead of a vibrant turquoise blue. What could be the cause?
-
Answer: An off-color product is typically indicative of impurities. The presence of unreacted intermediates or by-products from side reactions can significantly alter the final shade. For example, incomplete cyanation can leave residual sulfonic acid groups, and improper hydrolysis can lead to the formation of undesired isomers or incompletely cyclized products. The colored light DC value of the final product is a key quality parameter, and improvements in the synthesis of the intermediate 1,4-diaminoanthraquinone-2,3-dicarboxylic imine have been shown to enhance this value.[2] Iron ion contamination in the dye bath can also lead to a dark-colored product.[3]
Issue 3: Formation of Insoluble Impurities
-
Question: I am observing the formation of insoluble material during the synthesis, particularly during the hydrolysis and condensation steps. What are these impurities and how can I prevent them?
-
Answer: Insoluble impurities can arise from several sources. During the hydrolysis of 1,4-diamino-2,3-dicyanoanthraquinone in concentrated sulfuric acid, side reactions can lead to the formation of sticky, retrograde products, making filtration difficult.[2] One patented method to mitigate this involves using a mixture of concentrated sulfuric acid and an organic solvent (like toluene, chlorobenzene, or dichloroethane) as the reaction medium. This reduces the amount of sulfuric acid needed and results in more regular crystals that are easier to filter.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main by-products to watch for in each step of this compound synthesis?
A1: While specific quantitative data is often proprietary, the following are the most likely by-products at each stage:
-
Sulfonation: Incomplete sulfonation can leave unreacted 1,4-diaminoanthraquinone. Over-sulfonation can lead to the formation of di-sulfonated products.
-
Cyanation: Incomplete replacement of the sulfonic acid groups will result in mono-cyano or unreacted sulfonic acid intermediates.
-
Hydrolysis and Ring Closure: Incomplete hydrolysis of the dicyano intermediate can leave one or both cyano groups intact. Side reactions in the acidic and oxidative environment can also lead to degradation of the anthraquinone core.
-
Condensation: Incomplete condensation with 3-methoxypropylamine will result in the presence of the 1,4-diamino-2,3-dicarboximide anthraquinone intermediate in the final product. Side reactions involving the amine are also possible, though less commonly reported.
Q2: What analytical methods are recommended for identifying and quantifying by-products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the analysis of this compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the primary technique for separating and quantifying the main components and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity, enabling the identification of unknown by-products by their mass-to-charge ratio.
Q3: How can the final condensation step be optimized to minimize by-products and improve yield?
A3: The final condensation of 1,4-diamino-2,3-dicarboximide anthraquinone with γ-methoxypropylamine is a critical step. Traditionally performed in organic solvents like ethanol, this can lead to product loss due to solubility in the solvent. A significant improvement is the use of water as the reaction solvent. This approach offers several advantages:
-
Reduced Environmental Impact: Eliminates the use of volatile and flammable organic solvents.
-
Increased Yield: The filtered mother liquor, containing unreacted intermediates and some dissolved product, can be directly recycled into the next batch, improving the overall yield.
-
Improved Product Quality: Conducting the reaction under mild pressure (0.07 to 0.18 MPa) and controlled temperature (95 to 105 °C) can accelerate the reaction rate without promoting the formation of side products.
Quantitative Data Summary
The following tables summarize key quantitative data from various sources to aid in optimizing the synthesis of this compound.
Table 1: Optimized Reaction Conditions for Aqueous Condensation
| Parameter | Value | Reference |
| Reaction Temperature | 95 - 105 °C | |
| Reaction Pressure | 0.07 - 0.18 MPa | |
| Reaction Time | 4 - 6 hours | |
| Solvent | Water | |
| Amine | γ-alkoxy propylamine |
Table 2: Impact of Optimized Intermediate Synthesis on Final Product Quality
| Synthesis Method for Intermediate | Filter Cake Solid Content | Final Product Colored Light DC Value | Reference |
| Traditional (Concentrated H₂SO₄) | 50-60% | Baseline | |
| Optimized (H₂SO₄ + Organic Solvent) | >90% | Improved by >0.5 |
Experimental Protocols
1. Optimized Synthesis of 1,4-diaminoanthraquinone-2,3-dicarboxylic imine (Intermediate)
This protocol is based on a method designed to reduce by-product formation and improve filterability.
-
Materials: 1,4-diamido-2,3-dicyano anthraquinone, concentrated sulfuric acid, organic solvent (toluene, chlorobenzene, or dichloroethane).
-
Procedure:
-
In a suitable reactor, combine 1,4-diamido-2,3-dicyano anthraquinone with concentrated sulfuric acid and the chosen organic solvent. The weight ratio of concentrated sulfuric acid to the starting material should be between (2-4):1, and the weight ratio of the organic solvent to the starting material should be (1-3):1.
-
Heat the mixture and maintain at the reaction temperature to carry out the oxidation and hydrolysis.
-
Upon completion of the reaction, cool the mixture and filter to isolate the 1,4-diaminoanthraquinone-2,3-dicarboxylic imine.
-
Wash the product thoroughly and dry.
-
2. Aqueous Condensation to Form this compound
This protocol utilizes water as a solvent to improve yield and reduce environmental impact.
-
Materials: Wet product of 1,4-diamino-2,3-dicarboximide anthraquinone, water, γ-methoxypropylamine.
-
Procedure:
-
In an enamel still, add the wet product of 1,4-diamino-2,3-dicarboximide anthraquinone to water with stirring.
-
Add γ-methoxypropylamine to the mixture.
-
Seal the reactor and heat to 95-105 °C, allowing the pressure to build to 0.07-0.18 MPa.
-
Maintain these conditions for 4-6 hours.
-
Cool the reaction mixture to 60 °C and filter.
-
Collect the mother liquor for recycling into the next batch.
-
Wash the filter cake to neutrality and dry to obtain this compound.
-
3. HPLC-MS/MS Analysis of Disperse Dyes
This is a general protocol for the analysis of disperse dyes, which can be adapted for this compound.
-
Instrumentation: HPLC system with a PDA detector coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is typically used (e.g., XBridge C18, 2.1 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is commonly employed.
-
Solvent A: Ammonium acetate solution (e.g., 10 mmol, pH 3.6).
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Solvent B: Acetonitrile.
-
-
Gradient Example: 40% B to 98% B over approximately 17 minutes.
-
Detection:
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PDA: Scan a wide range of wavelengths (e.g., 210-800 nm) to detect all components.
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MS: Use electrospray ionization (ESI) in positive ion mode to identify compounds by their mass-to-charge ratio.
-
Visualizations
References
Technical Support Center: Optimizing Disperse Blue 60 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for dyeing with Disperse Blue 60. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the dyeing process with this compound in a question-and-answer format.
Question: Why is the color of my dyed fabric uneven or patchy?
Answer: Uneven dyeing is a common problem that can arise from several factors:
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Improper Temperature Control: If the heating rate of the dye bath is too rapid, it can lead to uneven dye uptake. A controlled heating rate (e.g., 2°C per minute) is recommended to ensure level dyeing.[1]
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Inadequate Dye Dispersion: Disperse dyes have low water solubility and can agglomerate if not properly dispersed, leading to color spots. Ensure the dye is thoroughly pasted with a dispersing agent before adding it to the dyebath.
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Incorrect pH: The stability and exhaustion of this compound are highly dependent on an acidic pH. An incorrect pH can cause the dye to agglomerate, resulting in reduced fixation and uneven color.[2]
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Fabric Preparation: The fabric must be thoroughly cleaned to remove any oils, sizing agents, or other impurities that could hinder dye penetration.[3]
Question: What causes color spots on the fabric?
Answer: Color spots are typically caused by the aggregation of dye particles.[1][4] This can be due to:
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Poor Quality Dye: Dyes with poor solubility are more prone to forming spots.
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Chemical Incompatibility: Ensure all chemicals and auxiliaries used in the dyebath are compatible with each other and the dye. It is advisable to pre-dilute chemicals before adding them to the machine.
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Oligomers: These low molecular weight byproducts of polyester can crystallize at high temperatures and deposit on the fabric, causing white spots or attracting dye particles.
Question: The final color shade is not reproducible between experiments. What could be the cause?
Answer: Reproducibility issues often stem from slight variations in process parameters. Key factors to control for consistent results include:
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Precise Temperature and Time Control: Minor deviations from the standard dyeing time and temperature can lead to significant shade variations.
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Consistent pH Management: The pH of the dye bath should be monitored and maintained throughout the process, as fluctuations can affect the dye's stability and uptake rate.
-
Standardized Procedures: Ensure all steps, from fabric preparation to rinsing, are performed consistently across all experiments.
Question: Why is the color fastness of my dyed fabric poor?
Answer: Poor wash or rubbing fastness is often due to unfixed dye on the fiber surface.
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Inadequate Reduction Clearing: A thorough reduction clearing step after dyeing is crucial to remove any loose dye particles from the fabric surface.
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Insufficient Dyeing Temperature or Time: If the temperature is too low or the dyeing time is too short, the dye will not fully penetrate and fix within the polyester fibers.
Data Presentation
The following table summarizes the optimal temperature and pH conditions for dyeing polyester with this compound, based on established textile dyeing principles. For optimal results, high-temperature dyeing methods are recommended.
| Parameter | Recommended Range | Remarks |
| Dyeing Temperature | 130°C - 135°C | High-temperature dyeing opens up the polyester fiber structure, allowing for effective dye penetration and fixation. |
| pH Level | 4.5 - 5.5 | An acidic environment is ideal for the stability and exhaustion of disperse dyes on polyester. Acetic acid is commonly used for pH adjustment. |
| Time at Temperature | 30 - 60 minutes | The duration depends on the desired depth of shade. |
Experimental Protocols
This section provides a detailed methodology for a standard high-temperature exhaust dyeing of polyester fabric with this compound in a laboratory setting.
Materials and Reagents:
-
Polyester fabric
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This compound
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Dispersing agent
-
Acetic acid (for pH adjustment)
-
Sodium hydrosulfite
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Sodium hydroxide
-
Non-ionic detergent
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Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer (for color measurement)
Procedure:
-
Fabric Preparation:
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Thoroughly scour and wet out the polyester fabric to remove any impurities.
-
-
Dyebath Preparation:
-
Calculate the required amount of this compound based on the weight of the fabric (e.g., 1.0% on the weight of fiber, owf).
-
Prepare a stock dispersion of the dye by making a paste with a small amount of water and a dispersing agent. Gradually add warm water (40-50°C) to the paste.
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Fill the dyebath with water and add the dispersing agent (e.g., 1.0 g/L).
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Add the prepared dye dispersion to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the wetted polyester fabric into the dyebath.
-
Gradually raise the temperature of the dyebath to 130°C at a controlled rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
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Cool the dyebath down to 70°C at a rate of 3°C/minute.
-
-
Rinsing and Reduction Clearing:
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Remove the dyed fabric and rinse it thoroughly with cold water.
-
Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the rinsed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Allow the fabric to air dry.
-
-
Color Measurement:
-
Evaluate the color strength of the dyed fabric using a spectrophotometer to obtain K/S values.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of this compound dyeing.
References
Technical Support Center: Enhancing the Lightfastness of Disperse Blue 60 on Textiles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the lightfastness of Disperse Blue 60 on various textile substrates.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments to improve the lightfastness of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor initial lightfastness rating (Below 4-5 on the Blue Wool Scale). | 1. Suboptimal Dye Selection: The specific grade of this compound may have inherently low lightfastness. 2. Incorrect Dyeing Parameters: Temperature, pH, and time are not optimized for polyester or other hydrophobic fibers. 3. Uneven Dye Penetration: Poor dye dispersion can lead to surface-level color that fades quickly.[1] | 1. Select High-Lightfastness Dyes: Opt for grades of this compound specifically marketed as "high lightfastness" or "automotive grade".[1] 2. Optimize Dyeing Process: For polyester, maintain a weakly acidic dyebath (pH 4.5-5.5) and use high-temperature dyeing methods (130°C) to ensure full dye penetration and fixation.[2] 3. Improve Dispersion: Utilize nano-dispersing agents to ensure fine and uniform dye particles for better penetration into the fiber.[1] |
| Inconsistent lightfastness results across a single sample. | 1. Uneven Application of UV Absorber: The finishing agent may not have been applied uniformly. 2. Dye Aggregation: Clumps of dye molecules on the fabric surface will fade at a different rate than well-dispersed dye.[1] | 1. Ensure Uniform Application: Use appropriate padding or exhaust methods for the UV absorber, ensuring even pressure and saturation. 2. Improve Dye Dispersion: Use a suitable dispersing agent in the dyebath to prevent dye aggregation. |
| Yellowing of the textile substrate after treatment. | 1. Chemical Nature of Finishes: Certain cationic softeners or amino-modified silicone softeners can cause yellowing. 2. High Curing Temperatures: Excessive heat during the curing of finishing agents can lead to yellowing of the fabric. | 1. Select Non-Yellowing Finishes: Opt for non-ionic or weakly cationic softeners that are known to have minimal impact on shade. 2. Optimize Curing Conditions: Follow the manufacturer's recommendations for curing temperature and time for the specific finishing agent. |
| UV absorber treatment is ineffective in improving lightfastness. | 1. Incorrect Type of UV Absorber: The selected UV absorber may not be suitable for disperse dyes or the specific fiber type. Benzotriazole and benzophenone derivatives are commonly used for polyester. 2. Insufficient Concentration: The amount of UV absorber applied may be too low to provide adequate protection. 3. Poor Adhesion/Penetration: The UV absorber may not have been properly fixed onto the fiber. | 1. Choose an Appropriate UV Absorber: Select a UV absorber with good solubility and affinity for the textile substrate. 2. Optimize Concentration: Experiment with different concentrations of the UV absorber (e.g., 2-4% on the weight of the fabric) to find the optimal level of protection. 3. Use a Suitable Application Method: The exhaust method during dyeing or a post-dyeing padding process can be effective. |
| Reduction in color depth or change in hue after after-treatment. | 1. Reaction with Finishing Agents: Some after-treating agents can react with the dye molecules, causing a change in color. 2. Stripping Effect: Certain chemicals in the after-treatment bath may strip some of the dye from the fabric. | 1. Test Compatibility: Always conduct a preliminary test on a small sample to check for any adverse reactions between the dye and the after-treating agent. 2. Adjust Treatment Parameters: Lower the treatment temperature or concentration of the after-treating agent to minimize any stripping effect. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical class of this compound and why is its lightfastness a concern? A1: this compound is an anthraquinone dye. While anthraquinone dyes are known for their bright colors and good overall fastness properties, their lightfastness can be a concern, especially in lighter shades and for applications with high exposure to sunlight, such as automotive textiles and outdoor fabrics.
Q2: What are the primary methods to enhance the lightfastness of this compound? A2: The two primary methods are the application of UV absorbers and the use of after-treating agents. UV absorbers, such as benzotriazole or benzophenone derivatives, work by absorbing harmful UV radiation and dissipating it as heat. After-treatments can form a protective film on the fiber surface or improve the stability of the dye molecules.
Q3: How do I choose the right UV absorber for this compound on polyester? A3: For polyester dyed with disperse dyes, benzotriazole-type UV absorbers are a common and effective choice. It is important to select a UV absorber that is compatible with the dyeing process and has good sublimation fastness to withstand the high temperatures used for polyester dyeing and finishing.
Q4: Can the dyeing process itself influence the lightfastness of this compound? A4: Yes, the dyeing process plays a crucial role. Deeper shades generally exhibit better lightfastness due to a higher concentration of dye molecules. Optimizing dyeing parameters such as temperature, time, and pH ensures better dye penetration and fixation within the fiber, which can improve lightfastness.
Q5: What is the standard method for testing the lightfastness of textiles? A5: The standard method is ISO 105-B02, "Colour fastness to artificial light: Xenon arc fading lamp test". This test exposes the textile specimen to a light source that simulates natural daylight under controlled conditions. The change in color is then assessed by comparing it to a set of blue wool references, which have a known lightfastness rating from 1 (very poor) to 8 (excellent).
Quantitative Data on Lightfastness Improvement
The following table summarizes the expected improvement in lightfastness of this compound on polyester fabric after various treatments. The lightfastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better fastness.
| Treatment | Untreated Lightfastness (Blue Wool Scale) | Treated Lightfastness (Blue Wool Scale) | Typical Improvement |
| 2% Benzotriazole UV Absorber (Exhaust Method) | 4-5 | 5-6 | +1 Grade |
| 4% Benzophenone UV Absorber (Padding Method) | 4-5 | 6 | +1-2 Grades |
| Cationic After-treatment | 4-5 | 5 | +0-1 Grade |
| Combination of UV Absorber and After-treatment | 4-5 | 6-7 | +2 Grades |
Note: These are typical values and actual results may vary depending on the specific experimental conditions, substrate, and quality of the dye and chemicals used.
Experimental Protocols
Protocol 1: Application of a UV Absorber by the Exhaust Method
Objective: To improve the lightfastness of polyester fabric dyed with this compound by applying a UV absorber during the dyeing process.
Materials:
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Polyester fabric dyed with this compound
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Benzotriazole-based UV absorber
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Dispersing agent
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Acetic acid
-
High-temperature, high-pressure dyeing apparatus
Procedure:
-
Prepare a dyebath with the required amount of water.
-
Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
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Disperse the required amount of this compound (e.g., 2% on the weight of fabric) in a small amount of water and add it to the dyebath.
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Add the UV absorber (e.g., 2-4% on the weight of fabric) to the dyebath.
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Introduce the polyester fabric into the cold dyebath.
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Raise the temperature of the dyebath to 130°C at a rate of 2°C per minute.
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Maintain the temperature at 130°C for 60 minutes.
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Cool the dyebath to 70°C.
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Rinse the fabric and perform a reduction clearing process to remove any unfixed surface dye.
Protocol 2: Post-Dyeing Treatment with a Cationic Fixing Agent
Objective: To enhance the lightfastness of a dyed polyester fabric through the application of a cationic after-treating agent.
Materials:
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Polyester fabric dyed with this compound
-
Cationic fixing agent
-
Acetic acid
-
Padding machine
Procedure:
-
Prepare a treatment bath containing the cationic fixing agent (e.g., 10-20 g/L) and acetic acid to maintain a pH of 5.0-6.0.
-
Immerse the dyed and dried polyester fabric into the treatment bath.
-
Pass the fabric through a padding machine to ensure a wet pick-up of 70-80%.
-
Dry the treated fabric at 100-120°C.
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Cure the fabric at 150°C for 3-5 minutes.
Visualizations
Caption: Experimental workflow for enhancing the lightfastness of this compound.
Caption: Troubleshooting logic for poor lightfastness of this compound.
References
Technical Support Center: Reducing the Environmental Impact of Disperse Blue 60 Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of Disperse Blue 60, with a focus on minimizing its environmental footprint.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield, purity, and environmental performance.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the Synthesis of 1,4-diaminoanthraquinone-2,3-dicarboximide Intermediate | Incomplete oxidation and hydrolysis of the dicyano intermediate. | Optimize reaction temperature and time. Ensure the weight ratio of concentrated sulfuric acid to 1,4-diamido-2,3-dicyano anthraquinone is within the optimal range (e.g., 2:1 to 4:1) to drive the reaction to completion.[1][2] |
| Side reactions due to localized overheating. | In the method utilizing an organic solvent with sulfuric acid, the solvent helps to moderate the exothermic reaction. Ensure efficient stirring and temperature control.[1][2] | |
| Poor Purity of Final this compound Product | Presence of unreacted intermediates or byproducts from side reactions. | Employ fractional factorial design to test variables like reaction temperature, catalyst concentration, and reaction time to minimize byproduct formation.[3] Analyze intermediates using techniques like LC-MS to identify and address reaction bottlenecks. |
| Inefficient filtration and washing of the product. | The use of an organic solvent in the synthesis of the intermediate can lead to more regular crystals that are easier to filter, improving the solid content of the filter cake from 50-60% to over 90%. Ensure thorough washing of the filter cake to remove residual impurities. | |
| Incomplete Condensation Reaction in Aqueous Medium | Poor solubility of the 1,4-diamino-2,3-dicarboximide intermediate in water. | The addition of γ-alkoxy propylamine not only acts as a reactant but also increases the solubility of the intermediate in the aqueous solution. |
| Suboptimal reaction conditions (temperature and pressure). | Conduct the aqueous condensation under mild pressure (0.07–0.18 MPa) and at an elevated temperature (95–105°C) to accelerate the reaction kinetics. | |
| High Consumption of γ-methoxypropylamine in Condensation | Loss of reactant in the mother liquor after filtration. | In the aqueous condensation method, the filtered mother liquor, which contains unreacted γ-methoxypropylamine, can be recycled into the next batch, significantly reducing overall consumption and improving yield by 5-10%. |
| Environmental Concerns with Waste Streams | Generation of a large amount of dilute sulfuric acid in the traditional synthesis of the intermediate. | A greener approach involves using a mixture of concentrated sulfuric acid and a recoverable organic solvent (like toluene, chlorobenzene, or dichloroethane), which reduces the overall sulfuric acid consumption. |
| Use of volatile and hazardous organic solvents in the final condensation step. | Replace the organic solvent (e.g., ethanol) with water in the final condensation step. This eliminates the environmental and safety hazards associated with volatile organic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the main environmental impacts associated with the traditional synthesis of this compound?
A1: The traditional synthesis of this compound, an anthraquinone dye, presents several environmental challenges. Key among these are the use of hazardous chemicals such as chlorsulfonic acid, sodium cyanide, and large volumes of concentrated sulfuric acid. The process generates significant amounts of acidic wastewater, which requires substantial treatment. Furthermore, the use of organic solvents in the final condensation step contributes to volatile organic compound (VOC) emissions and creates a potential safety hazard. Anthraquinone dyes, in general, are known for their persistence in the environment and potential toxicity to aquatic life.
Q2: How does the aqueous-phase condensation step reduce the environmental impact?
A2: The aqueous-phase condensation is a significant green chemistry improvement. By replacing organic solvents like ethanol with water, it eliminates VOC emissions, reduces safety risks, and simplifies the process. This method also allows for the recycling of the mother liquor, which contains unreacted materials, thereby reducing waste and improving the overall yield and cost-effectiveness of the process.
Q3: What is the benefit of using a sulfuric acid/organic solvent mixture for the intermediate synthesis?
A3: Utilizing a mixture of concentrated sulfuric acid and a recoverable organic solvent (such as toluene, chlorobenzene, or dichloroethane) for the oxidation and hydrolysis of 1,4-diamino-2,3-dicyanoanthraquinone reduces the total amount of sulfuric acid needed. This, in turn, decreases the volume of acidic wastewater generated. The organic solvent can be recovered via steam distillation and reused, making the process more sustainable. An added benefit is the formation of more regular product crystals, which improves filtration efficiency.
Q4: Are there any analytical methods to ensure the purity and quality of the synthesized this compound?
A4: Yes, several analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the final product and identifying any byproducts. UV-Vis spectroscopy can be used to confirm the absorption maxima, which is indicative of the dye's color properties. For stability studies, Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) can monitor for degradation under various conditions.
Q5: Beyond synthesis, what other strategies can reduce the environmental impact of this compound?
A5: A holistic approach to reducing the environmental impact includes optimizing the dyeing process itself to improve dye uptake and reduce the amount of dye released in effluents. Additionally, developing effective wastewater treatment methods to decolorize and degrade the dye is crucial. Research into enzymatic degradation and adsorption onto various materials shows promise for treating textile effluents containing disperse dyes.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for the traditional and greener synthesis routes of this compound and its intermediate.
| Parameter | Traditional Method | Greener Method | Reference(s) |
| Intermediate Synthesis: Sulfuric Acid to Reactant Ratio (wt/wt) | ~3.7:1 (Sulfuric acid only) | 2:1 to 4:1 (Sulfuric acid) and 1:1 to 3:1 (Organic solvent) | |
| Intermediate Synthesis: Yield | Not specified, but large acid waste is a known issue. | 95.2% - 98.0% | |
| Intermediate Synthesis: Filter Cake Solid Content | 50% - 60% | > 90% | |
| Final Condensation: Solvent | Anhydrous Ethanol | Water | |
| Final Condensation: Temperature | 60°C - 80°C | 95°C - 105°C | |
| Final Condensation: Pressure | Atmospheric | 0.07 - 0.18 MPa | |
| Final Condensation: Yield Improvement with Mother Liquor Recycling | Not applicable | 5% - 10% increase |
Experimental Protocols
Protocol 1: Traditional Synthesis of 1,4-diaminoanthraquinone-2,3-dicarboximide
This protocol is based on the traditional method involving oxidation and hydrolysis in concentrated sulfuric acid.
Materials:
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1,4-diamino-2,3-dicyanoanthraquinone
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Concentrated sulfuric acid (98%)
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Water
Procedure:
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In a reaction vessel, add concentrated sulfuric acid.
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Under stirring, add 1,4-diamino-2,3-dicyanoanthraquinone at a weight ratio of approximately 3.7:1 (sulfuric acid to reactant).
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Heat the mixture to 60-90°C and maintain for 2-6 hours to facilitate oxidation and ring-closure.
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Monitor the reaction until the starting material is consumed (e.g., by TLC).
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Cool the reaction mixture to below 40°C.
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Carefully add water to hydrolyze the mixture.
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Filter the resulting precipitate.
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Wash the filter cake with water until neutral.
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Dry the product, 1,4-diaminoanthraquinone-2,3-dicarboximide.
Protocol 2: Greener Synthesis of 1,4-diaminoanthraquinone-2,3-dicarboximide
This protocol utilizes a mixture of concentrated sulfuric acid and a recoverable organic solvent to reduce acid consumption.
Materials:
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1,4-diamino-2,3-dicyanoanthraquinone
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Concentrated sulfuric acid (98%)
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Organic solvent (e.g., dichloroethane)
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Water
Procedure:
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In a reactor equipped with a stirrer, thermometer, and distillation setup, add concentrated sulfuric acid and dichloroethane.
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Add 1,4-diamino-2,3-dicyanoanthraquinone. The weight ratio of sulfuric acid to reactant should be 2-4:1, and the organic solvent to reactant ratio should be 1-3:1.
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Heat the mixture to 60-100°C and maintain for 2-6 hours for oxidation.
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After the reaction is complete, cool the mixture to ≤40°C.
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Add water for hydrolysis and stir for 2-8 hours.
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Perform steam distillation to recover the dichloroethane.
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Filter the remaining material.
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Wash the filter cake with water until neutral.
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Dry the product, 1,4-diaminoanthraquinone-2,3-dicarboximide. The yield is expected to be around 96.8%.
Protocol 3: Aqueous Phase Condensation to Synthesize this compound
This protocol outlines the environmentally friendly final step of the synthesis using water as a solvent.
Materials:
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1,4-diaminoanthraquinone-2,3-dicarboximide (wet filter cake can be used)
-
γ-methoxypropylamine
-
Water
Procedure:
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In a reaction vessel, add the wet product of 1,4-diaminoanthraquinone-2,3-dicarboximide to water.
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Add γ-methoxypropylamine. The mass ratio of water to γ-methoxypropylamine is typically around 8:1 to 8:2. The molar ratio of the intermediate to γ-methoxypropylamine is in the range of 1:2 to 1:5.
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Heat the mixture to 95-105°C under a pressure of 0.07-0.18 MPa for 4-6 hours to carry out the condensation reaction.
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After the reaction is complete, cool the mixture and filter the product.
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The filtered mother liquor can be retained for use in the next batch.
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Wash the filter cake with water.
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Dry the final product, this compound.
Visualizations
Caption: Traditional Synthesis Workflow for this compound.
Caption: Greener Synthesis Workflow for this compound.
Caption: Logic Diagram for Environmental Impact Reduction.
References
Technical Support Center: Overcoming Solubility Issues of Disperse Blue 60 in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Disperse Blue 60 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so poorly soluble in water?
A1: this compound (C.I. 61104) is an anthraquinone-based synthetic dye.[1][2] Its chemical structure is largely non-polar, giving it a hydrophobic character. The lack of significant water-attracting (hydrophilic) groups in its molecule leads to its very low solubility in water, which is reported to be approximately 2.5 µg/L at 20°C.[3][4]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The main strategies to enhance the aqueous solubility or create stable aqueous dispersions of this compound include:
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Co-solvency: Introducing a water-miscible organic solvent.
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Micellar Solubilization: Using surfactants to form micelles that encapsulate the dye.
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pH Adjustment: Modifying the pH of the aqueous medium.
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Temperature Control: Increasing the temperature of the solution.
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Hydrotropy: Employing hydrotropes to increase solubility.
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Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in acetone, dimethylformamide (DMF), and pyridine. It is slightly soluble in ethanol.[5]
Q4: How does temperature affect the solubility of this compound?
Q5: What is the optimal pH for working with this compound in aqueous solutions?
A5: For dyeing applications, a weakly acidic pH range of 3 to 5 is recommended to ensure the stability of the dye. Within this range, the dye is in its most stable state. Extreme pH values should be avoided as they can lead to the degradation of the dye.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous solution.
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Possible Cause 1: Exceeded Solubility Limit. You may be trying to dissolve the dye at a concentration above its solubility limit in the chosen solvent system.
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Solution: Decrease the concentration of this compound. If a higher concentration is necessary, you will need to modify the solvent system by using one of the methods outlined in the experimental protocols below (e.g., adding a co-solvent or surfactant).
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Possible Cause 2: "Crashing Out" During Dilution. When adding an aqueous buffer to a stock solution of this compound in an organic solvent, the dye can precipitate if the change in solvent polarity is too abrupt.
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Solution: Add the aqueous solution to the organic stock solution slowly and with vigorous stirring. This gradual dilution helps to maintain the dye in a dissolved or finely dispersed state.
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Possible Cause 3: Temperature Fluctuation. If you prepared your solution at an elevated temperature, the dye may precipitate as the solution cools down.
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Solution: If your experiment allows, maintain the solution at the elevated temperature. Otherwise, consider using a stabilizing agent like a surfactant or cyclodextrin to keep the dye in solution at lower temperatures.
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Issue 2: The color intensity of my this compound solution is inconsistent between batches.
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Possible Cause 1: Incomplete Dissolution or Dispersion. The dye may not be fully dissolved or evenly dispersed, leading to variations in the actual concentration.
-
Solution: Ensure a consistent and thorough preparation method. Use a combination of vigorous stirring, sonication, and gentle heating to create a uniform solution or dispersion. It is highly recommended to prepare a concentrated stock solution and then dilute it as needed for experiments, rather than weighing out small amounts of the solid dye for each experiment.
-
-
Possible Cause 2: Dye Aggregation. Over time, dye molecules can aggregate in solution, which can affect the absorbance properties and lead to a decrease in color intensity.
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Solution: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them in a dark, cool place. The addition of an anti-aggregating agent, such as a non-ionic surfactant or cyclodextrin, can improve stability.
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Issue 3: My aqueous dispersion of this compound is not stable and settles over time.
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Possible Cause: Ineffective Dispersion. The chosen dispersing agent or the method of dispersion may not be adequate.
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Solution: Optimize the type and concentration of the dispersing agent. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often effective. Additionally, ensure that the initial particle size of the dye is minimized by using techniques like sonication or high-shear mixing during preparation.
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Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in aqueous systems, the following table provides general information and data for similar disperse dyes to serve as a starting point for experimental design.
| Parameter | Value/Range | Compound | Notes |
| Water Solubility | ~2.5 µg/L (at 20°C) | This compound | Extremely low solubility. |
| Optimal pH for Dyeing | 3 - 5 | This compound | Weakly acidic conditions are preferred for stability. |
| Solubility in Organic Solvents | Soluble | This compound | Soluble in acetone, dimethylformamide (DMF), and pyridine. Slightly soluble in ethanol. |
| Temperature Effect on Solubility | Increases with temperature | General Disperse Dyes | The solubility of a disperse blue dye can be up to 37 times greater at 80°C than at 25°C. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion using a Surfactant (Micellar Solubilization)
This method is suitable for creating a stable aqueous dispersion for various experimental applications.
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Prepare a Surfactant Solution: Prepare a 1-2% (w/v) solution of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) in deionized water. This concentration should be well above the critical micelle concentration (CMC) of the surfactant.
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Add this compound: Weigh the desired amount of this compound powder and add it directly to the surfactant solution.
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Disperse the Dye: Stir the mixture vigorously using a magnetic stirrer. Gentle heating to 40-50°C can aid in the dispersion process.
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Sonication: For a more uniform and stable dispersion, sonicate the mixture in a bath sonicator for 30-60 minutes.
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Equilibration: Allow the dispersion to stir for several hours (or overnight) at room temperature to ensure maximum solubilization within the micelles.
-
(Optional) Filtration: For applications requiring a solution free of any undissolved particles, the dispersion can be filtered through a 0.22 µm syringe filter. Note that this may reduce the total dye concentration.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol is useful when a true solution is required and the presence of an organic co-solvent is acceptable.
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., acetone or dimethylformamide).
-
Prepare the Aqueous Phase: In a separate container, prepare the desired aqueous buffer or solution.
-
Slow Addition and Mixing: While vigorously stirring the aqueous phase, slowly add the concentrated dye stock solution drop by drop. The slow addition rate is crucial to prevent the dye from precipitating.
-
Final Concentration Adjustment: Continue adding the stock solution until the desired final concentration is reached or until the solution becomes saturated (i.e., precipitation is observed). The final volume can be adjusted with the aqueous phase.
-
Sonication (Optional): If any fine precipitate is observed, brief sonication may help to redissolve it.
Protocol 3: Improving Aqueous Solubility with Cyclodextrins
This protocol utilizes the ability of cyclodextrins to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
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Prepare a Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically.
-
Add this compound: Add an excess of this compound powder to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. This allows time for the formation of the inclusion complex. The process can be accelerated by gentle heating (e.g., 40-50°C) if the dye and cyclodextrin are stable at that temperature.
-
Separation of Undissolved Dye: After the equilibration period, separate the undissolved dye from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
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Quantification: The concentration of the solubilized this compound in the filtrate can be determined spectrophotometrically by measuring its absorbance at its λmax (approximately 670 nm) and using a calibration curve prepared in a suitable organic solvent.
Visualizations
Caption: A workflow for selecting a suitable method to improve the aqueous solubility of this compound.
Caption: A troubleshooting workflow for addressing common issues with this compound solubility.
References
Technical Support Center: Stabilization of Disperse Blue 60 in Dyeing Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the use and stabilization of C.I. Disperse Blue 60 in experimental and industrial dyeing applications.
Troubleshooting Guide
This section addresses common issues encountered during the dyeing process with this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: What causes color spots or specks on the fabric, and how can they be prevented?
Answer: Color spots or specks are typically caused by the aggregation or flocculation of dye particles in the dyebath. This instability leads to clumps of dye depositing unevenly on the fabric surface.
Potential Causes:
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Poor Dye Quality: The dye itself may have a wide particle size distribution or contain impurities that promote aggregation.[1]
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High Dyebath Temperature: Exposing the dye liquor to high temperatures for extended periods can break down the dispersion.[1]
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Incorrect pH: The appropriate pH for a this compound dyebath is in the acidic range of 3-5.[2] Dyeing in alkaline conditions (pH > 7) is not recommended as the dye is not alkali-resistant.[3]
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Improper Auxiliaries: Incompatible dispersing agents, leveling agents, or the presence of contaminants can disrupt the stability of the dye dispersion.
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Water Hardness: The presence of metal ions in hard water can lead to the formation of insoluble dye complexes.
Recommended Solutions:
-
Ensure High-Quality Dye: Use dyes with a narrow particle size distribution and good dispersion stability.
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Control pH: Maintain the dyebath pH between 3 and 5 using a suitable buffer system.[2]
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Select Compatible Auxiliaries: Use high-quality dispersing agents designed for high-temperature applications. Always check for compatibility between all chemicals used in the formulation.
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Use Water Softeners: If using hard water, add a chelating agent to sequester metal ions. Avoid sodium hexametaphosphate at high temperatures, as it can lose its efficacy.
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Optimize Dyeing Cycle: Avoid excessively long holding times at the maximum dyeing temperature (e.g., 130°C).
Caption: Troubleshooting logic for common dyeing defects.
Issue 2: Why is the final shade inconsistent or different from the standard?
Answer: Shade inconsistency can arise from the degradation of the dye molecule itself, particularly under suboptimal conditions. This compound is sensitive to high pH at elevated temperatures.
Potential Causes:
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Alkaline Conditions: At temperatures around 130°C, a pH above 7 can cause hydrolysis of the dye molecule, leading to a change in color and a weaker shade.
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Presence of Iron Ions: this compound is sensitive to iron ions in the dyebath, which can cause the color to become darker and duller.
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Thermal Migration: After dyeing, subsequent heat treatments (like heat-setting) can cause the dye to migrate from the interior of the fiber to the surface, which can alter the perceived shade and lower fastness properties.
Recommended Solutions:
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Strict pH Control: Ensure the dyebath remains in the acidic range (pH 3-5) throughout the entire high-temperature phase.
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Use of Chelating Agents: Add a suitable chelating agent to the dyebath to sequester any iron ions present in the water or on the machinery.
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Select Dyes with High Thermal Stability: For applications requiring significant post-dyeing heat treatments, ensure the selected dye has good thermal migration properties.
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Proper Post-Treatment: After dyeing, a process known as "reduction clearing" is essential to remove any loose dye from the fiber surface. This improves both the final shade and the wash fastness.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is an anthraquinone dye known for its brilliant turquoise blue shade. It is a non-ionic dye with low water solubility, designed for dyeing hydrophobic fibers like polyester.
| Property | Value | Source(s) |
| CAS Number | 12217-80-0 | |
| Molecular Formula | C₂₀H₁₇N₃O₅ | |
| Molecular Weight | 379.37 g/mol | |
| Appearance | Blue Powder | |
| Melting Point | 194 °C | |
| Solubility in Water | > 2.5 µg/L at 20 °C |
Q2: What are the optimal dyeing conditions for this compound?
A2: this compound is suitable for high-temperature dyeing methods. The optimal conditions are:
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Dyeing Temperature: 130°C for polyester.
-
Dyebath pH: 3-5 (acidic).
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Method: High-temperature, high-pressure exhaust dyeing is most common. It is also suitable for thermosol and printing applications.
Q3: How can the stability of a this compound formulation be tested?
A3: A standard method is the high-temperature dispersion stability test. This involves preparing a dye solution, subjecting it to high temperatures and pressure in a lab dyeing machine, and then filtering it to observe for any particle aggregation or thickening of the solution. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the fastness properties of this compound?
A4: this compound generally exhibits good to excellent fastness properties, particularly light fastness.
| Fastness Property | Rating (Scale) | Source(s) |
| Light (Xenon Arc) | 6-7 (1-8) | |
| Washing | 4-5 (1-5) | |
| Sublimation | 4-5 (1-5) | |
| Rubbing (Wet/Dry) | 4-5 (1-5) |
Q5: How is this compound quantified analytically?
A5: The most common method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. This method allows for the separation and quantification of the dye from other components in a formulation or effluent. A representative protocol is detailed below.
Experimental Protocols
Protocol 1: Assessment of High-Temperature Dispersion Stability
This protocol outlines a method to evaluate the stability of a this compound formulation under conditions simulating a high-temperature dyeing process.
Methodology:
-
Preparation of Dye Solution:
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Accurately weigh 1.0 g of the this compound dye powder.
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Prepare a 100 mL stock solution in water at 30°C, stirring with a glass rod to form an even suspension.
-
-
High-Temperature Treatment:
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Transfer the dye solution to a glass dyeing cup suitable for a high-temperature laboratory dyeing machine.
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Place the cup in the machine and heat to 130°C under a pressure of approximately 0.18 MPa.
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Maintain these conditions for 30-60 minutes.
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-
Observation and Filtration:
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After the treatment, carefully remove the dyeing cup and allow it to cool.
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Visually inspect the solution for any signs of thickening or a "pasty" consistency.
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Slowly pour the entire contents of the cup through a standard laboratory filter paper (e.g., Whatman No. 1).
-
-
Evaluation:
-
Good Stability: The solution filters quickly, and there are no visible dye specks or residue left on the filter paper.
-
Poor Stability: The filtration is slow, the solution appears thick, and a significant amount of dye residue or colored specks are observed on the filter paper.
-
Caption: Workflow for evaluating dye dispersion stability.
Protocol 2: Representative HPLC-PDA Method for Quantification of this compound
This protocol provides a starting point for the quantitative analysis of this compound. Method optimization and validation are required for specific applications.
Instrumentation and Reagents:
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System: HPLC or UPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).
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Mobile Phase A: 10 mmol Ammonium acetate in water (pH adjusted to 3.6).
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Mobile Phase B: Acetonitrile.
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Standard: Analytical grade this compound.
Chromatographic Conditions:
| Parameter | Condition | Source(s) |
| Flow Rate | 0.30 mL/min | |
| Column Temperature | 30 °C | |
| Injection Volume | 5 µL | |
| PDA Detection | Scan 210-800 nm, Quantify at λmax | |
| Gradient Program | 0 min: 40% B -> 17 min: 98% B -> 24 min: 98% B -> 25 min: 40% B |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of calibration standards through serial dilution.
-
Sample Preparation: Dilute the dyeing formulation or extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Dye Degradation Pathway
Caption: Proposed degradation pathway for anthraquinone dyes.
References
"Addressing dye aggregation problems in Disperse Blue 60 solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with Disperse Blue 60 solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem: Precipitate or cloudiness is observed in my aqueous this compound solution.
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Possible Cause 1: Low Aqueous Solubility. this compound is practically insoluble in water.[1][2] Direct dissolution in water will result in aggregation and precipitation.
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Solution: Prepare a dispersion rather than a true solution. This involves creating a stable suspension of fine dye particles in the aqueous medium. Refer to the experimental protocols section for a detailed procedure.
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Possible Cause 2: Incorrect pH. The stability of this compound dispersions is pH-sensitive. The suitable pH range for a dyebath is 3-5.[2][3] Deviations from this range can promote aggregation.
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Solution: Adjust the pH of your solution to the optimal range using a suitable buffer system.
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Possible Cause 3: High Concentration. Attempting to create a highly concentrated aqueous dispersion can lead to instability and aggregation.
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Solution: Work with the lowest effective concentration of this compound required for your application. If a higher concentration is necessary, consider using a co-solvent system.
Problem: The color intensity of my this compound solution is inconsistent between batches.
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Possible Cause 1: Incomplete Dispersion. Aggregates of the dye may not be fully broken down, leading to variations in the effective concentration of the dispersed dye.
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Solution: Ensure a consistent and thorough dispersion process. Sonication and the use of a high-quality dispersing agent are crucial for achieving a uniform particle size.
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Possible Cause 2: Settling of Dye Particles. Over time, even in a well-prepared dispersion, some settling of dye particles can occur, leading to a lower concentration in the supernatant.
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Solution: Always agitate or stir the stock dispersion before taking an aliquot for your experiment to ensure a homogeneous suspension.
Problem: I am observing poor or uneven staining/coloring in my experiment.
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Possible Cause: Dye Aggregation. Aggregated dye particles are too large to effectively penetrate the substrate, leading to weak or patchy coloration.
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Solution: Follow the recommended procedures for preparing a stable dispersion. The use of appropriate dispersing agents and maintaining the correct pH are critical. Consider filtering the dispersion through a coarse filter to remove any large aggregates before use.
Frequently Asked Questions (FAQs)
What are the primary causes of this compound aggregation in solution?
The primary causes of this compound aggregation are its inherent low solubility in aqueous media, high dye concentrations, improper pH of the solution, and the presence of high concentrations of electrolytes.
What solvents can be used to dissolve this compound?
This compound is soluble in acetone, dimethylformamide (DMF), and pyridine. It is slightly soluble in ethanol and insoluble in water.[1]
What is the recommended pH for working with this compound solutions?
For dyeing applications, a pH range of 3-5 is recommended to ensure the stability of the dispersion.
How can I prepare a stable aqueous solution of this compound?
Since this compound is insoluble in water, a true solution is not feasible. Instead, a stable dispersion should be prepared. This typically involves the use of a dispersing agent, mechanical agitation (like sonication), and control of pH and temperature. Refer to the detailed protocol below.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble (2.5 μg/L at 20°C) | |
| Acetone | Soluble | |
| Dimethylformamide | Soluble | |
| Pyridine | Soluble | |
| Ethanol | Slightly Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound
This protocol describes a general method for preparing a stable aqueous dispersion of this compound for experimental use.
Materials:
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This compound powder
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Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate-based dispersant)
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Deionized water
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pH adjustment solution (e.g., dilute acetic acid or a suitable buffer)
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Magnetic stirrer and stir bar
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Ultrasonic bath or probe sonicator
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder and the dispersing agent. A 1:1 to 1:2 ratio of dye to dispersant is a good starting point.
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Pasting: In a beaker, add a small amount of deionized water to the powder mixture to form a thick, uniform paste. This initial step is crucial for breaking down large agglomerates.
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Dilution: While stirring continuously with a magnetic stirrer, slowly add the remaining volume of deionized water.
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pH Adjustment: Adjust the pH of the dispersion to a range of 4.0-5.0 using a suitable acid or buffer.
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Dispersion: Place the beaker in an ultrasonic bath or use a probe sonicator to disperse the dye particles. Sonicate for 15-30 minutes, ensuring the solution does not overheat.
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Filtration (Optional): For applications requiring a very fine and uniform particle size, the dispersion can be filtered through a coarse filter (e.g., a 1-5 µm filter) to remove any remaining large aggregates.
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Storage: Store the dispersion in a well-sealed container, protected from light. Always re-disperse by shaking or stirring before use.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound aggregation.
References
Technical Support Center: Improving the Efficiency of Disperse Blue 60 Removal from Wastewater
This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments to remove Disperse Blue 60 from wastewater. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your removal processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing this compound from wastewater? A1: The most frequently investigated and effective methods include adsorption, advanced oxidation processes (AOPs) like photocatalysis and the Fenton process, electrocoagulation, and biological treatments.[1][2][3] Disperse dyes such as this compound have low water solubility, which can make them resistant to conventional biological treatments alone.[1] AOPs are particularly effective as they generate highly reactive hydroxyl radicals capable of breaking down the dye's complex aromatic structure.[1] Adsorption is also widely used due to its efficiency, though it can generate sludge. Electrocoagulation has shown high removal efficiency and is noted for its easy controllability.
Q2: Why is the pH of the wastewater a critical parameter in most removal experiments? A2: The pH of the solution is a crucial parameter that affects both the surface charge of the catalyst or adsorbent and the chemistry of the dye molecule itself.
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For Adsorption: The surface charge of many adsorbents is pH-dependent. An acidic pH can lead to a positively charged adsorbent surface, which can enhance the uptake of anionic-like disperse dyes. However, for this compound removal using activated carbon from date palm seeds, the adsorption was observed to be largely unaffected by pH in the range of 3-11.
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For AOPs (e.g., Fenton Process): The Fenton process is most effective in a narrow, acidic pH range, typically between 2 and 4. At higher pH levels, iron ions precipitate as ferric hydroxide, which reduces the availability of the catalyst and hinders the production of hydroxyl radicals.
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For Photocatalysis: In the photocatalytic degradation of a similar disperse dye using a ZnO/Mn catalyst, the optimal pH was found to be 8.5. An increase in pH up to this point increases the number of hydroxide ions (OH⁻), which can generate more hydroxyl radicals (•OH) upon interaction with the catalyst.
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For Electrocoagulation: For this compound, a pH of 6 was found to be optimal for achieving high removal efficiency, as this is within the range where Al(OH)₃ flocs, the primary coagulating agent, are predominant and have minimum solubility.
Q3: How can I accurately measure the concentration of this compound in my samples? A3: The concentration of this compound is typically measured using a UV-Visible spectrophotometer at its maximum absorbance wavelength (λmax). For more sensitive and specific quantification, especially at low concentrations in complex environmental samples, methods like High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) can be used. An SPE-LC-ESI-MS/MS method has been optimized for detecting various disperse dyes, including blue variants, at ng/L levels.
Q4: What are the primary advantages and disadvantages of each removal technique? A4:
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Adsorption:
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Advantages: High efficiency, cost-effective, simple to operate.
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Disadvantages: Can generate large amounts of sludge, requiring further disposal and the adsorbents can be expensive to produce and regenerate.
-
-
Advanced Oxidation Processes (AOPs):
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Advantages: Can completely mineralize the dye to less harmful substances, effective for recalcitrant compounds.
-
Disadvantages: Often have high operational costs (e.g., energy for UV lamps, chemical reagents), and processes like ozonation can be expensive. The Fenton process requires strict pH control.
-
-
Electrocoagulation:
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Advantages: High removal efficiency, requires less space, easy to control.
-
Disadvantages: Electrode passivation can occur, and the process can be affected by the conductivity of the wastewater.
-
-
Biological Treatment (Biosorption/Biodegradation):
-
Advantages: Environmentally friendly, potentially low-cost, can be performed with inactivated biomass which doesn't require nutrients.
-
Disadvantages: Can be a slower process, the efficiency can be affected by the toxicity of the dye at high concentrations, and may result in incomplete removal.
-
Troubleshooting Guides
Adsorption
| Problem | Possible Cause | Recommended Solution |
| Low Removal Efficiency | 1. Incorrect pH: The surface charge of the adsorbent is not optimal for dye uptake. | Test a range of pH values to find the optimum for your specific adsorbent. While some studies show little pH effect for Disperse Blue, others find acidic conditions are better. |
| 2. Insufficient Adsorbent Dose: Not enough active sites are available for the amount of dye present. | Increase the adsorbent dosage incrementally in your experiments. An increased dose provides a greater surface area for adsorption. | |
| 3. Short Contact Time: The system has not reached equilibrium. | Increase the contact time. Most adsorption is rapid in the initial phase (e.g., the first 20 minutes) but then slows as it approaches equilibrium, which could take 60 minutes or more. | |
| 4. High Initial Dye Concentration: The available adsorption sites have become saturated. | If removal percentage is low at high concentrations, consider diluting the effluent or increasing the adsorbent dose. |
Photocatalysis (e.g., UV/ZnO)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Degradation Rates | 1. Catalyst Agglomeration: Nanoparticles are clumping together, reducing the effective surface area. | Ensure vigorous and continuous stirring or use ultrasonication to disperse the catalyst before and during the experiment. |
| 2. Suboptimal pH: The pH is not ideal for generating hydroxyl radicals. | Optimize the pH. For a ZnO/Mn catalyst, a pH of 8.5 was found to be optimal for degrading a similar disperse dye. | |
| 3. Excess Catalyst (Turbidity): Too much catalyst is blocking light penetration into the solution. | Determine the optimal catalyst loading. Beyond a certain point, adding more catalyst can have a negative effect due to light scattering. | |
| 4. Low Light Intensity: The UV lamp is not providing enough energy to activate the photocatalyst. | Check the lamp's specifications and age. Ensure the reactor design allows for maximum light penetration. | |
| 5. Radical Scavengers: Other substances in the wastewater (e.g., certain ions) are consuming the hydroxyl radicals. | Consider a pre-treatment step to remove interfering ions or dilute the sample. |
Fenton / Photo-Fenton Process
| Problem | Possible Cause | Recommended Solution |
| Ineffective Dye Removal / Low COD Reduction | 1. pH is outside the optimal range (2-4): Iron precipitation is occurring, preventing the generation of hydroxyl radicals. | Adjust the wastewater pH to the optimal acidic range (typically pH 3) before adding the Fenton's reagents (Fe²⁺ and H₂O₂). |
| 2. Incorrect H₂O₂/Fe²⁺ Ratio: The ratio of hydrogen peroxide to ferrous iron is not optimal for radical generation. | Experimentally optimize the concentrations of both H₂O₂ and Fe²⁺. An excess of either can be detrimental to the process. | |
| 3. Insufficient Contact Time: The reaction has not had enough time to proceed to completion. | Optimize the reaction time. For methylene blue, a contact time of 30 minutes was found to be optimal for COD removal. | |
| 4. Presence of Radical Scavengers: High concentrations of ions like chloride can react with hydroxyl radicals. | Dilution or a pre-treatment step may be necessary to reduce the concentration of scavengers. |
Electrocoagulation
| Problem | Possible Cause | Recommended Solution |
| Poor Floc Formation and Low Removal | 1. Low Wastewater Conductivity: Insufficient conductivity hinders current flow and the dissolution of the anode. | Add an electrolyte like NaCl to increase the solution's conductivity. |
| 2. Incorrect pH: The pH is not optimal for the formation of metal hydroxide flocs. | Adjust the pH to the optimal range. For this compound removal with aluminum electrodes, a pH of 6 was found to be most effective. | |
| 3. Electrode Passivation: An oxide layer has formed on the electrode surface, preventing it from dissolving. | Before each experiment, clean the electrodes by dipping them in a dilute acid solution (e.g., HCl) and then rinsing with pure water. | |
| 4. Low Current Density or Short Time: Insufficient generation of coagulant ions. | Increase the current density or the electrolysis time. A current density of 80 mA/cm² and a time of 10 minutes were optimal for this compound. |
Biological Treatment (Biosorption/Biodegradation)
| Problem | Possible Cause | Recommended Solution |
| Low Decolorization Rate | 1. Suboptimal pH or Temperature: Conditions are not ideal for the microbial enzymes or biosorption sites. | Optimize the pH and temperature. For bacterial decolorization, a pH range of 7-9 was found to be effective. For fungal biosorption, conditions can vary, with some showing optimal performance at acidic pH. |
| 2. High Initial Dye Concentration: The dye concentration is toxic to the microorganisms or has saturated the biosorption sites. | Start with a lower dye concentration (e.g., 50 mg/L) and gradually increase it to acclimate the biomass. | |
| 3. Insufficient Carbon Source (for Biodegradation): Microorganisms lack a sufficient primary energy source to produce the necessary enzymes. | Supplement the medium with an easily metabolizable carbon source, such as glucose. | |
| 4. Insufficient Contact Time: The biological process has not had enough time. | Increase the incubation time. Significant decolorization by bacterial strains was observed after 72 hours. |
Data Presentation: Comparison of Removal Methods
The following tables summarize quantitative data from various studies on the removal of this compound and similar disperse dyes.
Table 1: Adsorption Methods
| Adsorbent | Target Dye | Initial Conc. (mg/L) | Optimal Conditions | Removal Efficiency (%) | Contact Time (min) |
| Cenosphere-derivatized Zeolite | Disperse Blue 79:1 | 26.72 | pH: 5.68, Adsorbent dose: 1.05 g/L | 95.23 | 122 |
| Cenospheres Activated Carbon (CNAC) | Disperse Blue 79:1 | 10 - 100 | - | 76 | - |
| Iraqi Date Palm Seeds Activated Carbon | Disperse Blue | 20 | pH: 7, Temp: 25°C | >90 | >20 |
Table 2: Advanced Oxidation Processes (AOPs)
| Method | Target Dye | Initial Conc. (mg/L) | Optimal Conditions | Removal Efficiency (%) | Contact Time (min) |
| Photocatalysis (ZnO/Mn) | Disperse Blue 79:1 | 3.0x10⁻⁵ M | pH: 8.5, Catalyst dose: 0.05g/100mL | 98 | 60 |
| Ozone-Fenton (O₃/H₂O₂/Fe²⁺) | Disperse Blue 79 | 60 | Ozone: 288 mg/L·h, H₂O₂: 150 mg/L, Fe²⁺: 20 mg/L | 85 (COD Removal) | 60 |
Table 3: Electrocoagulation
| Electrode Material | Target Dye | Initial Conc. (mg/L) | Optimal Conditions | Removal Efficiency (%) | Contact Time (min) |
| Al/Stainless Steel | This compound | 100 | pH: 6, Current Density: 80 mA/cm², Conductivity: 500 µS/cm⁻¹ | 99 | 10 |
Table 4: Biological Methods
| Organism/Biomass | Target Dye | Initial Conc. (mg/L) | Optimal Conditions | Removal Efficiency (%) | Contact Time |
| Bacterial Strains (Alishewanella, Halomonas, etc.) | This compound | 50 | pH: 7-9, Carbon Source: Glucose | 93 - 100 | 72 hours |
| Fungal Biomass (Inactivated) | Mix of 10 Dyes | 1000 - 5000 | - | Up to 100 | - |
Experimental Protocols
Protocol 1: Photocatalytic Degradation using UV/ZnO
This protocol provides a general procedure for evaluating the photocatalytic degradation of this compound.
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Prepare working solutions of the desired concentration (e.g., 3.0 x 10⁻⁵ M) by diluting the stock solution.
-
Reactor Setup: Use a suitable photoreactor equipped with a UV lamp. The reactor should have a port for sample withdrawal and be placed on a magnetic stirrer to ensure the solution remains homogeneous.
-
Experimental Procedure: a. Add a specific volume of the dye solution (e.g., 100 mL) to the reactor. b. Adjust the initial pH of the solution to the desired value (e.g., 8.5) using dilute HCl or NaOH. c. Add the desired amount of ZnO catalyst (e.g., 0.05 g). d. Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium. e. Turn on the UV lamp to initiate the photocatalytic reaction and start a timer. f. Withdraw samples at regular intervals (e.g., 0, 10, 20, 30, 45, 60 min).
-
Sample Analysis: a. Immediately centrifuge the withdrawn samples to remove the ZnO catalyst particles. b. Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer. c. Calculate the degradation efficiency using the formula: Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100 , where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Electrocoagulation using Aluminum Electrodes
This protocol details a typical batch experiment for this compound removal via electrocoagulation.
-
Preparation of Synthetic Wastewater: Prepare a 100 mg/L solution of this compound. Adjust the solution's conductivity to approximately 500 µS/cm⁻¹ by adding an electrolyte like NaCl if necessary.
-
Electrode and Reactor Setup: a. Use a glass beaker as the reactor. b. Use two aluminum plates as the anode and cathode, maintaining a fixed distance between them. c. Clean the electrodes with acetone and a brief acid wash, then rinse with deionized water before each run. d. Connect the electrodes to a DC power supply.
-
Experimental Procedure: a. Place the dye solution in the beaker on a magnetic stirrer. b. Adjust the initial pH of the solution to 6 using dilute H₂SO₄ or NaOH. c. Apply a constant current density of 80 mA/cm² from the DC power supply to start the process. d. Run the experiment for 10 minutes. You will observe the formation of flocs.
-
Sample Analysis: a. After the experiment, turn off the power supply and allow the flocs to settle. b. Withdraw a sample from the supernatant, centrifuge or filter it, and measure the final dye concentration using a UV-Vis spectrophotometer. c. Calculate the removal efficiency.
Protocol 3: Biosorption using Inactivated Fungal Biomass
This protocol describes a general procedure for assessing dye removal using non-living fungal biomass.
-
Biomass Preparation: a. Cultivate the desired fungal strain (e.g., Cunninghamella elegans) in a suitable liquid medium. b. Harvest the biomass by filtration or centrifugation. c. Wash the biomass thoroughly with deionized water. d. Inactivate the biomass by autoclaving. This prevents further biological activity and lyses cells, potentially exposing more binding sites. e. Dry the inactivated biomass (e.g., in an oven or by lyophilization) and grind it to a uniform particle size.
-
Batch Adsorption Experiment: a. Prepare a series of flasks containing a fixed volume of this compound solution at a known concentration. b. Adjust the pH of the solutions to the desired experimental values. c. Add a pre-weighed amount of the dried, inactivated biomass to each flask. d. Place the flasks on an orbital shaker at a constant speed and temperature for a predetermined contact time.
-
Sample Analysis: a. After the incubation period, separate the biomass from the solution by centrifugation or filtration. b. Measure the residual dye concentration in the supernatant using a UV-Vis spectrophotometer. c. Calculate the amount of dye adsorbed per unit mass of biosorbent (qₑ in mg/g) and the removal efficiency.
Mandatory Visualizations
Caption: A typical workflow for conducting batch experiments to evaluate the removal of this compound.
Caption: The generation of reactive oxygen species during the photocatalytic degradation of this compound.
Caption: The catalytic cycle of iron in the Fenton process to generate hydroxyl radicals for dye oxidation.
References
Validation & Comparative
A Comparative Analysis of Disperse Blue 60 and Disperse Blue 79: A Guide for Researchers
This guide provides a comprehensive comparative analysis of two widely used disperse dyes, Disperse Blue 60 and Disperse Blue 79. Tailored for researchers, scientists, and professionals in drug development, this document delves into their chemical and physical properties, performance characteristics, and environmental profiles, supported by available data and standardized experimental protocols.
Chemical and Physical Properties
This compound, an anthraquinone dye, and Disperse Blue 79, a monoazo dye, exhibit distinct chemical structures that dictate their properties and application suitability. This compound is known for its bright, greenish-blue shade, while Disperse Blue 79 provides a red-light navy blue hue.[1][2] A summary of their key chemical and physical properties is presented in Table 1.
| Property | This compound | Disperse Blue 79 |
| C.I. Name | This compound | Disperse Blue 79 |
| CAS Number | 12217-80-0[3] | 12239-34-8[4] |
| Molecular Formula | C20H17N3O5[3] | C24H27BrN6O10 |
| Molecular Weight | 379.37 g/mol | 639.41 g/mol |
| Chemical Class | Anthraquinone | Monoazo |
| Appearance | Blue powder | Blue-gray powder |
| Solubility | Soluble in acetone, dimethylformamide, and pyridine; slightly soluble in alcohol; insoluble in water. | Soluble in acetone. |
| Maximum Absorption Wavelength (λmax) | 670 nm | 590 nm |
Performance and Fastness Properties
The performance of disperse dyes is critically evaluated based on their fastness properties, which determine the durability of the color on the textile substrate. The fastness ratings for this compound and Disperse Blue 79 on polyester, based on ISO and AATCC standards, are summarized in Table 2.
| Property | This compound | Disperse Blue 79 |
| Light Fastness (ISO 105-B02) | 7 | 6-7 |
| Washing Fastness (ISO 105-C06) | 4-5 | 4-5 |
| Sublimation Fastness (ISO 105-P01) | 4-5 | Better sublimation fastness |
| Perspiration Fastness (ISO 105-E04) | 5 | 4-5 |
| Rubbing Fastness (ISO 105-X12) | Not explicitly found | Not explicitly found, but noted not to be dependent on sublimation fastness |
This compound is suitable for high-temperature and high-pressure dyeing methods and is often used for bright shades like lake blue and fruit green in combination with other dyes. It is generally used for light to medium shades. Disperse Blue 79 is also suitable for high-temperature, high-pressure dyeing and is known for achieving deep colors. It is a key component in trichromatic dyeing systems for achieving a wide range of shades.
Environmental and Toxicological Profile
The environmental impact and toxicological safety of dyes are of increasing concern.
This compound:
-
Ecotoxicity studies indicate varying levels of toxicity to different aquatic organisms.
-
It is more sensitive to algae, with a 96-hour EC50 of 2 mg/L for Desmodesmus subspicatus.
-
As a hydrophobic and lipophilic substance, it has the potential to adsorb to sediments and bioconcentrate in aquatic organisms.
-
Toxicity to fish (Danio rerio) is low, with an LC50 > 1000 ppm for 96 hours.
Disperse Blue 79:
-
It is considered persistent in the environment but has a low potential for bioaccumulation.
-
Studies suggest it does not cause significant harm to aquatic organisms at low concentrations.
-
A study on pregnant rats established a no-observed-adverse-effect level (NOAEL) at 100 mg/kg body weight, indicating low teratogenic toxicity under the study's conditions.
-
Being an azo dye, there are concerns about the potential release of harmful aromatic amines under certain conditions, although specific data for Disperse Blue 79 was not prominent in the search results.
Experimental Protocols
Standardized testing methods are crucial for the accurate assessment of dye performance. The following are detailed methodologies for key fastness experiments.
Color Fastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to an artificial light source that simulates natural daylight (xenon arc lamp).
Methodology:
-
Specimen Preparation: A sample of the dyed fabric is mounted on a sample holder alongside a set of Blue Wool standards (rated 1-8).
-
Exposure: The mounted specimens and standards are exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Evaluation: The change in color of the test specimen is periodically compared to the fading of the Blue Wool standards.
-
Rating: The light fastness rating is the number of the Blue Wool standard that exhibits a similar degree of color change as the test specimen.
Color Fastness to Washing (ISO 105-C06)
This test assesses the resistance of the color of textiles to washing.
Methodology:
-
Specimen Preparation: A specimen of the dyed fabric is sewn between two pieces of specified undyed fabrics (e.g., cotton and wool).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Rinsing and Drying: The specimen is removed, rinsed thoroughly with cold water, and dried.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. The rating is from 1 (poor) to 5 (excellent).
Color Fastness to Sublimation (ISO 105-P01)
This method is used to determine the resistance of the color of textiles to the action of heat, which can cause the dye to sublimate.
Methodology:
-
Specimen Preparation: A specimen of the dyed fabric is placed between two pieces of undyed fabric.
-
Heat Treatment: The composite specimen is placed in a heating device at a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).
-
Evaluation: After cooling, the change in color of the test specimen and the degree of staining on the adjacent undyed fabrics are assessed using the Grey Scale for Color Change and the Grey Scale for Staining.
Visualizations
To illustrate a typical workflow for evaluating the performance of disperse dyes, the following diagram is provided.
Experimental workflow for disperse dye performance evaluation.
References
A Comparative Guide to Validated HPLC Methods for Disperse Blue 60 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of C.I. Disperse Blue 60. The methodologies presented are based on published experimental data, offering a reliable resource for selecting an appropriate analytical technique for quality control, forensic analysis, and research applications.
Comparison of Validated HPLC Methods
The selection of an HPLC method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, speed, and the nature of the sample matrix. Below is a summary of validated methods, highlighting their key performance parameters.
| Parameter | Method 1: HPLC-DAD[1] | Method 2: UPLC-QTOF-MS[1] | Method 3: UPLC-MS/MS (SRM)[1] |
| Instrumentation | High-Performance Liquid Chromatography with Diode Array Detector | Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry | Ultra-Performance Liquid Chromatography with Tandem Quadrupole Mass Spectrometry |
| Linearity (R²) | 0.9986 | 0.9089 | Not explicitly stated |
| Instrumental Detection Limit (IDL) | 50 µg L⁻¹ | 8.33 µg L⁻¹ | 50 µg L⁻¹ |
| Instrumental Quantification Limit (IQL) | 150 µg L⁻¹ | Not explicitly stated | Not explicitly stated |
| Analysis Time | 55 minutes | Shorter than HPLC | Not explicitly stated |
| Primary Application | Quantification and identification in less complex matrices | High-resolution identification and quantification | Sensitive quantification in complex matrices |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Sample Preparation: Extraction from Polyester Fibers[1]
A common application for the analysis of this compound is its quantification in textiles. The following extraction procedure has been validated for polyester fibers:
-
Place a small, weighed sample of the polyester fiber (e.g., a 1 mm thread) into a suitable extraction vessel.
-
Add chlorobenzene as the extraction solvent.
-
Heat the vessel at 100°C for 60 minutes in a heating block.
-
After cooling, transfer the extract to a clean vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dry residue in a known volume of methanol (e.g., 50 µL) prior to HPLC analysis.
Method 1: HPLC-DAD Analysis[1]
This method is suitable for the quantification of this compound and its identification based on retention time and UV-Vis spectrum.
-
Chromatographic System: HPLC with a Diode Array Detector.
-
Column: C18 stationary phase.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20-50% B
-
15-30 min: 50-100% B
-
30-45 min: 100% B
-
45-50 min: 100-20% B
-
50-55 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound.
Method 2: UPLC-QTOF-MS Analysis
This method offers higher resolution and mass accuracy, providing greater confidence in the identification of this compound, especially in complex mixtures.
-
Chromatographic System: UPLC coupled to a Quadrupole Time-of-Flight Mass Spectrometer.
-
Column: C18 stationary phase with sub-2 µm particles.
-
Mobile Phase A: 0.15% formic acid and 50 mM ammonium acetate in water.
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program to ensure the separation of the analyte from other components.
-
Detection: QTOF-MS in positive ion mode, monitoring for the [M+H]⁺ ion of this compound.
Visualization of Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The general workflow for validating an HPLC method is depicted below.
Caption: General workflow for the validation of an HPLC method.
References
A Comparative Guide to the Dyeing Performance of Anthraquinone and Azo Disperse Dyes
An Objective Analysis for Researchers and Textile Scientists
Disperse dyes are the primary colorants for hydrophobic synthetic fibers such as polyester, owing to their non-ionic nature and low water solubility. Within this class, anthraquinone and azo dyes represent the two most commercially significant chemical structures. The choice between these dye classes is critical as it dictates not only the final shade and vibrancy but also the durability of the color against various environmental and processing stressors. This guide provides a detailed comparison of their dyeing performance, supported by experimental data and standardized testing protocols, to assist researchers and industry professionals in making informed decisions.
Chemical Structure and Coloristic Properties
The fundamental difference between anthraquinone and azo dyes lies in their chromophoric systems, which directly influences their coloristic properties and stability.
-
Azo Dyes : Characterized by one or more azo groups (-N=N-) connecting aromatic or heteroaromatic rings, this class is the largest and most versatile group of disperse dyes.[1] Their structural diversity allows for a vast range of colors. Azo dyes are known for their high tinctorial strength (color intensity), often exhibiting molar extinction coefficients significantly higher than anthraquinone dyes.[2][3] For instance, some blue azo dyes have extinction coefficients more than three times that of typical blue anthraquinone dyes.[1][3] This high color strength makes them very cost-effective.
-
Anthraquinone Dyes : Based on the 9,10-anthraquinone skeleton, a rigid, fused three-ring aromatic system, these dyes are renowned for their exceptional brightness, particularly in red, violet, and blue shades. This structural stability contributes to their performance characteristics. However, they generally possess lower tinctorial strength compared to azo dyes, making them relatively more expensive for achieving deep shades. Despite this, their brightness and excellent fastness properties ensure their continued dominance in certain market segments.
References
Cross-Validation of Analytical Techniques for the Detection of Disperse Blue 60: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the detection and quantification of Disperse Blue 60, an anthraquinone-based synthetic dye commonly used in the textile industry.[1][2] The accurate determination of this compound is crucial for quality control, environmental monitoring, and safety assessment due to potential allergenic properties and the presence of impurities.[3] This document outlines the performance of several key analytical methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), especially when coupled with mass spectrometry, offer high sensitivity and selectivity.[4][5] Spectrophotometric and electrochemical methods can provide simpler and more cost-effective alternatives for certain applications.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) | Key Advantages |
| HPLC-DAD | 0.01-0.04 mg/kg (for azo dyes) | 0.04-0.12 mg/kg (for azo dyes) | ≥0.9998 | 96.0-102.6 | 0.16-2.01 | Robust, widely available, good for quantification. |
| UPLC-DAD/MS-MS | 50 ppb (for this compound) | Not specified | Not specified | Not specified | Not specified | High sensitivity, fast analysis times. |
| LC-MS/MS | 0.02–1.35 ng/mL (for a range of dyes) | 0.06–4.09 ng/mL (for a range of dyes) | >0.993 | 81.8-114.1 | 1.2-16.3 | High sensitivity and selectivity, excellent for complex matrices. |
| UV-Vis Spectrophotometry | Generally in the µg/mL range | Generally in the µg/mL range | Typically >0.99 | Varies with matrix | <5% | Simple, low cost, rapid screening. |
| Electrochemical Sensors | 5.0 nM (for Food Yellow 3) | Not specified | Typically >0.99 | 96.8-105.1 (for Orange dyes) | Not specified | High sensitivity, potential for portability and real-time analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the separation and quantification of disperse dyes.
-
Sample Preparation:
-
Air containing this compound is drawn through a cellulose filter.
-
The substance adsorbed on the filter is washed out with methanol.
-
The resulting solution is analyzed by HPLC.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.
-
Column: Ultra C18 column.
-
Mobile Phase: A gradient of acetonitrile and an ammonium acetate solution (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
DAD Detection: Wavelength set at the maximum absorbance for this compound, which is around 615 nm.
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace amounts of dyes in complex matrices.
-
Sample Preparation:
-
For textile samples, extraction is performed with methanol in an ultrasonic bath.
-
The extract is then filtered and may be diluted with water to reduce matrix effects.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and speed.
-
Column: A UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient is used to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity.
-
-
Data Analysis: Quantification is achieved by monitoring specific precursor-to-product ion transitions for this compound.
Electrochemical Sensing
Electrochemical sensors offer a promising alternative for rapid and sensitive detection.
-
Sensor Fabrication:
-
A glassy carbon electrode (GCE) or screen-printed electrode (SPE) is typically used as the base.
-
The electrode surface is modified with materials like carbon nanotubes, graphene, or metal nanoparticles to enhance sensitivity and selectivity. This modification increases the effective surface area and can catalyze the electron transfer reaction of the dye.
-
-
Measurement Protocol:
-
The modified electrode is immersed in a supporting electrolyte solution containing the sample.
-
A potential is applied, and the resulting current from the oxidation or reduction of this compound is measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
-
Data Analysis: The peak current generated is proportional to the concentration of the dye in the sample. A calibration curve is constructed by measuring the response of standard solutions.
Visualization of Workflows and Method Relationships
To better illustrate the processes involved in the cross-validation of these analytical techniques, the following diagrams are provided.
Caption: General workflow for the cross-validation of analytical techniques.
Caption: Logical relationships between analytical methods for dye detection.
References
Ecotoxicity Profile: Disperse Blue 60 and its Degradation Products - A Comparative Analysis
A comprehensive review of the ecotoxicological data reveals that while Disperse Blue 60 exhibits moderate toxicity to aquatic organisms, particularly algae, its degradation byproducts are suggested to be of lower toxicity. However, a complete ecotoxicological assessment is hampered by the lack of specific data for all potential degradation products.
This compound, a widely used anthraquinone dye in the textile industry, has come under scrutiny due to its potential environmental impact. This guide provides a comparative analysis of the ecotoxicity of this compound and its potential degradation products, supported by available experimental data and methodologies, to offer a clearer perspective for researchers and drug development professionals.
Quantitative Ecotoxicity Data
The ecotoxicity of this compound has been evaluated across different trophic levels, with algae demonstrating the highest sensitivity. In contrast, data on its degradation products is limited, with some studies indicating a reduction in toxicity after degradation. The following table summarizes the available quantitative data.
| Compound Name | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| This compound | Danio rerio (Zebrafish) | LC50 | 96 h | > 1000 | [1] |
| Daphnia magna (Water flea) | EC50 | 48 h | > 22 | [1] | |
| Desmodesmus subspicatus (Green algae) | EC50 | 96 h | 2 | [1] | |
| Activated sludge microorganisms | IC50 (Respiration inhibition) | 3 h | > 320 | [1] | |
| Degradation Byproducts (unspecified) | Raphanus sativus L. (Radish) seeds | Phytotoxicity | - | Non-toxic | [1] |
Experimental Protocols
The ecotoxicity data presented above is based on standardized testing protocols. Below are detailed methodologies for the key experiments cited.
Acute Toxicity Test with Danio rerio (Zebrafish)
This test is performed according to the OECD Guideline for the Testing of Chemicals, No. 236 (Fish Embryo Acute Toxicity Test).
-
Test Organisms: Newly fertilized zebrafish (Danio rerio) eggs are used.
-
Exposure: Embryos are exposed to a range of concentrations of this compound in a static or semi-static system for 96 hours.
-
Endpoints: Lethal endpoints are observed at 24, 48, 72, and 96 hours, including coagulation of eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Data Analysis: The 96-hour LC50 (the concentration lethal to 50% of the embryos) is calculated using appropriate statistical methods.
Acute Immobilisation Test with Daphnia magna
This test follows the OECD Guideline for the Testing of Chemicals, No. 202.
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: The daphnids are exposed to various concentrations of the test substance for 48 hours.
-
Endpoint: Immobilisation (the inability to swim) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration causing immobilisation in 50% of the daphnids) is determined.
Algal Growth Inhibition Test with Desmodesmus subspicatus
This test is conducted in accordance with the OECD Guideline for the Testing of Chemicals, No. 201.
-
Test Organism: Exponentially growing cultures of the green algae Desmodesmus subspicatus are used.
-
Exposure: The algae are exposed to a series of concentrations of this compound for 72 hours.
-
Endpoint: The inhibition of cell growth is measured by determining the algal biomass.
-
Data Analysis: The 72-hour EC50 (the concentration causing a 50% reduction in growth) is calculated.
Degradation of this compound and Ecotoxicity of Byproducts
The degradation of this compound can occur through various processes, including biodegradation and photodegradation. While one study indicated that the degradation byproducts of this compound are non-toxic to radish seeds, the specific chemical identities of these products were not reported.
Analysis of a similar anthraquinone dye, Disperse Blue 2BLN, suggests that degradation can lead to the formation of smaller molecules through the cleavage of the anthraquinone structure. This process is often initiated by microbial enzymes.
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the public domain regarding the signaling pathways affected by this compound and its degradation products in ecotoxicological models. Further research is needed to elucidate the molecular mechanisms of toxicity.
Below are graphical representations of a general experimental workflow for ecotoxicity testing and a proposed logical relationship for assessing the environmental impact of dyes.
Figure 1. General experimental workflow for aquatic ecotoxicity testing.
Figure 2. Logical relationship for assessing the environmental impact of dyes.
Conclusion
The available data indicates that this compound poses a higher ecotoxicological risk to algae compared to other tested aquatic organisms. While preliminary findings suggest that its degradation may lead to less toxic byproducts, the lack of comprehensive data on the specific degradation products and their individual toxicities necessitates further research. A complete environmental risk assessment requires a more thorough understanding of the transformation pathways of this compound and the ecotoxicological profiles of its metabolites.
References
Performance Evaluation of Catalysts for Disperse Blue 60 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective degradation of recalcitrant textile dyes such as Disperse Blue 60 is a critical area of environmental research. This guide provides an objective comparison of the performance of various catalytic systems for the degradation of this compound, supported by experimental data. The primary methods evaluated include ozonation, Fenton and photo-Fenton processes, photocatalysis, and electrochemical oxidation.
Comparative Performance of Catalytic Systems
The efficiency of different advanced oxidation processes (AOPs) for the degradation of this compound and similar disperse dyes varies based on the catalytic system and operating conditions. The following table summarizes the performance of several catalysts based on color removal, Chemical Oxygen Demand (COD) reduction, and reaction time.
| Catalytic System | Catalyst/Reagents | Target Pollutant | Color Removal Efficiency (%) | COD Removal Efficiency (%) | Reaction Time (min) | Key Operating Conditions |
| Ozonation | O₃ | This compound | Up to 100% | Up to 68% | Not Specified | Not Specified |
| Electrocoagulation/Ultrasound | - | This compound | 100% | 100% | Not Specified | Aqueous solution of 100 mg L-1 |
| Fenton Process | Fe²⁺/H₂O₂ | Disperse Dyes | Colorless Effluent | >85% | Not Specified | pH 3, [H₂O₂] = 600 mg/dm³, [Fe²⁺] = 550 mg/dm³[1] |
| Fenton Process | Fe²⁺/H₂O₂ | Disperse Blue 79 | 85% | 75% | 60 | pH 3, 150 mg/L H₂O₂, 20 mg/L Fe²⁺[2][3] |
| Electrochemical Oxidation | Ti/Pt-Ir anode | Disperse Dyes | 90% | 79% | 40 | Acidic pH[1] |
| Photocatalysis (UV/TiO₂) | N-doped TiO₂ | Methylene Blue | 78.0% | Not Specified | 60 | Visible light irradiation[4] |
| Photoelectrocatalysis | Ti/TiO₂ thin film | Disperse Dyes | 100% | ~60% | 60 | +1.0V applied potential, 0.1 mol L⁻¹ NaCl, pH 4.0, UV light |
Experimental Protocols
Detailed methodologies for the key degradation processes are provided below to facilitate the replication and advancement of research in this field.
Ozonation Protocol
This protocol is based on general ozonation procedures for dye degradation.
Materials:
-
This compound stock solution
-
Ozone generator
-
Gas bubbling reactor
-
Spectrophotometer for color measurement
-
COD analysis kit
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the gas bubbling reactor.
-
Adjust the initial pH of the solution if required using dilute acid or base.
-
Start the ozone generator and bubble ozone gas through the dye solution at a constant flow rate.
-
Collect samples at regular time intervals.
-
Analyze the samples for color removal by measuring the absorbance at the maximum wavelength of this compound using a spectrophotometer.
-
Determine the COD of the initial and final samples to evaluate mineralization.
Fenton Process Protocol
This protocol is adapted from studies on the Fenton degradation of disperse dyes.
Materials:
-
This compound stock solution
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers and magnetic stirrer
-
Spectrophotometer and COD analysis kit
Procedure:
-
In a beaker, prepare a working solution of this compound to the desired initial concentration.
-
Adjust the pH of the solution to 3.0 using sulfuric acid.
-
Add the required amount of ferrous sulfate to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L).
-
Initiate the reaction by adding the specified volume of hydrogen peroxide (e.g., 150 mg/L).
-
Stir the solution at a constant speed throughout the reaction.
-
Collect samples at specific time intervals (e.g., 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the collected samples by raising the pH to > 7 with NaOH.
-
Centrifuge the samples to remove the precipitated iron hydroxide.
-
Analyze the supernatant for color removal and COD.
Photocatalysis Protocol (using TiO₂)
This protocol is a generalized procedure based on the photocatalytic degradation of dyes using TiO₂.
Materials:
-
This compound stock solution
-
Titanium dioxide (TiO₂) catalyst (e.g., Degussa P25)
-
Photoreactor with a UV or visible light source
-
Magnetic stirrer
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Spectrophotometer and COD or Total Organic Carbon (TOC) analyzer
Procedure:
-
Disperse the desired amount of TiO₂ catalyst in the this compound solution within the photoreactor.
-
Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
Withdraw aliquots of the suspension at regular time intervals.
-
Immediately filter the samples to remove the catalyst particles.
-
Analyze the filtrate for the remaining dye concentration using a spectrophotometer.
-
Measure the COD or TOC of the initial and final samples to determine the extent of mineralization.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the performance of different catalysts in the degradation of this compound.
Caption: Generalized workflow for evaluating catalyst performance.
Signaling Pathways and Degradation Mechanisms
The degradation of this compound by advanced oxidation processes primarily involves the generation of highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the dye molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions.
The initiation of •OH radical formation varies depending on the catalytic system:
-
Ozonation: Ozone can directly react with the dye molecule or decompose in water (especially at higher pH) to form hydroxyl radicals.
-
Fenton/Photo-Fenton: The reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) generates hydroxyl radicals (Fenton's reagent). This process is enhanced by UV or visible light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle.
-
Photocatalysis (e.g., TiO₂): When a semiconductor photocatalyst like TiO₂ is irradiated with light of sufficient energy (greater than its bandgap), electron-hole pairs are generated. The holes can oxidize water or hydroxide ions to form hydroxyl radicals, while the electrons can reduce adsorbed oxygen to superoxide radicals, which can also contribute to the degradation process.
-
Electrochemical Oxidation: This can occur through direct electron transfer from the dye molecule to the anode or through indirect oxidation by electrochemically generated species such as active chlorine (from chloride ions) or hydroxyl radicals (from water oxidation at the anode surface).
The following diagram illustrates the general signaling pathway for the generation of reactive oxygen species (ROS) in different AOPs leading to dye degradation.
Caption: General pathway of ROS generation and dye degradation.
References
A Comparative Life Cycle Assessment of Disperse Blue 60 Production Scenarios and Alternatives in Textile Dyeing
A detailed guide for researchers and professionals in drug development and material science, offering an objective comparison of the environmental and performance profiles of Disperse Blue 60 and its alternatives. This report includes supporting experimental data, detailed methodologies, and visual representations of key processes.
This guide provides a comprehensive life cycle assessment (LCA) of this compound, a common anthraquinone dye used for coloring polyester fabrics. It explores different production scenarios for this dye and compares them with alternative disperse dyes and innovative dyeing technologies. The aim is to equip researchers, scientists, and professionals in drug development and material science with the necessary data to make informed decisions regarding dye selection, process optimization, and the development of more sustainable practices in textile manufacturing.
Overview of this compound and its Life Cycle
This compound is valued for its bright, vibrant blue hue and good fastness properties on polyester fibers. However, its production involves multi-step chemical syntheses and the use of various chemicals, energy, and water resources, all of which contribute to its environmental footprint. A life cycle assessment (LCA) is a standardized methodology to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life.
A key study on the life cycle assessment of this compound production compared two scenarios: a shorter processing chain (Scenario 1) and a longer, more traditional processing chain (Scenario 2). The study found that the shorter processing chain was more environmentally friendly due to more efficient processes and lower resource consumption. The largest environmental damage for both scenarios was attributed to resource depletion, with electricity and sodium cyanide being the most significant contributors to the environmental impact[1][2]. Furthermore, the source of electricity plays a crucial role; switching from coal-fired power to natural gas or solar power can significantly reduce the environmental damage values[1][2].
Comparison of this compound Production Scenarios and Alternatives
This section provides a comparative analysis of different production scenarios for this compound, as well as a comparison with alternative disperse dyes and dyeing technologies. The data is summarized in tables for easy reference.
Production Scenarios of this compound
The environmental impact of this compound production can vary significantly depending on the synthesis route and the energy sources used.
| Impact Category | Scenario 1 (Short Process Chain) | Scenario 2 (Long Process Chain) | Unit |
| Resource Damage | 46 | 62 | kPt |
| Electricity Damage (Coal) | 102 | 123 | kPt |
| Electricity Damage (Natural Gas) | 86 | 104 | kPt |
| Electricity Damage (Solar) | 17 (reduction) | 27 (reduction) | kPt |
| Data sourced from a comparative LCA study on this compound production.[1] The unit "kPt" refers to kilo-points, a normalized unit for environmental impact in some LCA methodologies. |
Alternative Disperse Dyes: Performance and Environmental Profile
Several other disperse dyes can be used for polyester dyeing, each with its own performance characteristics and environmental considerations. Here, we compare this compound with two common alternatives: C.I. Disperse Red 60 and C.I. Disperse Yellow 54.
| Property | C.I. This compound | C.I. Disperse Red 60 | C.I. Disperse Yellow 54 |
| Chemical Class | Anthraquinone | Anthraquinone | Quinoline |
| Color | Bright Blue | Bright Red with Bluish Light | Yellow |
| Light Fastness | Good | Excellent | Good (6-7) |
| Washing Fastness | Good | Good | Moderate to Good (4-5) |
| Sublimation Fastness | Slightly Poor | Good | Good |
| Application | High-temperature and high-pressure dyeing, transfer printing | High-temperature and high-pressure dyeing, transfer printing | High-temperature and high-pressure dyeing, carrier dyeing, printing |
It is important to note that a direct, quantitative life cycle assessment (LCA) for the production of C.I. Disperse Red 60 and C.I. Disperse Yellow 54 was not publicly available at the time of this review. Therefore, a direct comparison of their cradle-to-gate environmental impacts with this compound cannot be provided in the same level of detail. The environmental impact of these dyes will depend on their specific synthesis routes and the efficiency of the manufacturing processes.
Alternative Dyeing Technologies
Innovations in dyeing technology offer significant potential for reducing the environmental impact of textile processing.
| Technology | Description | Environmental Benefits |
| Supercritical CO2 Dyeing | Uses supercritical carbon dioxide as a solvent instead of water to dissolve and transport disperse dyes into the polyester fiber. | - Waterless process: Eliminates wastewater generation. - Reduced energy consumption: No need for drying fabrics. - High dye utilization: Up to 90% CO2 recovery and reuse. - No need for dispersing agents. |
| Enzymatic Scouring | Uses enzymes like pectinase to remove non-cellulosic impurities from cotton fibers before dyeing, as an alternative to harsh alkaline scouring. | - Reduced water and energy consumption: Milder process conditions (lower temperature and pH). - Lower environmental impact of wastewater: Reduced BOD and COD. - Improved fabric quality: Less fiber damage. |
| Natural Dyes | Dyes derived from natural sources such as plants. For example, madder root can be used to dye polyester. | - Renewable feedstock. - Potentially lower toxicity. - A life cycle assessment of dyeing polyester with madder dye showed that the dye extraction process and the use phase of the garment were the most significant life cycle stages in terms of environmental impact. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, based on standardized protocols.
Life Cycle Inventory (LCI) Analysis of Chemical Production
A life cycle inventory analysis for a chemical product like this compound involves quantifying all inputs (raw materials, energy) and outputs (emissions, waste) for each step in the production process. A general methodology includes:
-
Goal and Scope Definition: Clearly define the purpose of the LCA, the functional unit (e.g., 1 kg of dye), and the system boundaries (cradle-to-gate).
-
Inventory Analysis:
-
Process Flow Diagram: Map out all the unit processes in the production chain.
-
Data Collection: Gather data for each unit process on:
-
Raw material inputs (e.g., quantities of precursors, solvents, catalysts).
-
Energy inputs (e.g., electricity, steam, cooling).
-
Water consumption.
-
Emissions to air, water, and soil.
-
Waste generation (solid and liquid).
-
-
Calculation: Relate all inputs and outputs to the functional unit.
-
-
Impact Assessment: Use a life cycle impact assessment (LCIA) method (e.g., ReCiPe, TRACI) to translate the inventory data into potential environmental impacts, such as global warming potential, resource depletion, and ecotoxicity.
Determination of Color Fastness to Washing (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic laundering.
-
Specimen Preparation: A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature and time.
-
Rinsing and Drying: The specimen is rinsed thoroughly and dried.
-
Assessment: The change in color of the dyed specimen and the degree of staining on the adjacent fabric are assessed using grey scales.
Determination of Chemical Oxygen Demand (COD) in Wastewater
The COD test is used to measure the amount of oxygen-depleting pollutants in water.
-
Sample Preparation: A known volume of the wastewater sample is taken.
-
Digestion: The sample is refluxed in a strongly acidic solution with a known excess of potassium dichromate (K2Cr2O7). The organic matter in the sample is oxidized by the dichromate.
-
Titration: The remaining unreacted dichromate is titrated with a standard solution of ferrous ammonium sulfate.
-
Calculation: The amount of dichromate consumed is proportional to the oxygen demand of the sample. The COD is typically expressed in milligrams per liter (mg/L).
High-Performance Liquid Chromatography (HPLC) for Dye Analysis
HPLC is a technique used to separate, identify, and quantify components in a mixture.
-
Sample Preparation: A solution of the dye is prepared in a suitable solvent and filtered.
-
Mobile Phase Preparation: A suitable mobile phase (a mixture of solvents) is prepared and degassed.
-
Chromatographic Separation: The sample is injected into the HPLC system. The components of the sample are separated as they pass through a column packed with a stationary phase, based on their different affinities for the stationary and mobile phases.
-
Detection: A detector (e.g., a UV-Vis detector) is used to detect the separated components as they elute from the column.
-
Quantification: The concentration of the dye can be determined by comparing the peak area of the sample to that of a standard solution of known concentration.
Visualizing the Life Cycle Assessment Workflow
The following diagram illustrates the key stages of a life cycle assessment for a chemical product like this compound.
References
A Comparative Guide to the Colorfastness of Disperse Blue 60 and Alternative Blue Dyes
In the realm of textile and materials science, the selection of dyes with robust performance characteristics is paramount to ensuring product quality and longevity. This guide provides a comprehensive benchmark of the colorfastness properties of Disperse Blue 60 against other commercially significant blue disperse dyes: Disperse Blue 56, Disperse Blue 79, and Disperse Blue 87. The data presented herein is intended to assist researchers, scientists, and professionals in making informed decisions for their specific applications.
This compound, an anthraquinone dye, is valued for its bright turquoise shade and is commonly used for dyeing polyester and its blends.[1][2] Its performance, particularly its resistance to color loss under various conditions, is a critical factor for its application. This guide compares its colorfastness to washing, light, rubbing, sublimation, and perspiration against selected alternatives.
Comparative Analysis of Colorfastness Properties
The following table summarizes the colorfastness ratings of this compound and its alternatives. The ratings are based on standardized testing methodologies, with higher values indicating better fastness. Light fastness is graded on a scale of 1 to 8, while all other properties are graded on a scale of 1 to 5.
| Dye Name | C.I. Name | Chemical Class | Light Fastness (ISO 105-B02) | Washing Fastness (ISO 105-C06) (Color Change/Staining) | Rubbing Fastness (ISO 105-X12) (Dry/Wet) | Sublimation Fastness (ISO 105-P01) | Perspiration Fastness (ISO 105-E04) (Color Change/Staining) |
| This compound | 61104 | Anthraquinone | 7 | 4-5 / 4-5 | 4-5 / 4-5 | 4-5 | 5 / 4-5 |
| Disperse Blue 56 | 63285 | Anthraquinone | 6-7 | 4-5 / 3-4 | 4 / 4 | 4-5 | 4-5 / 4-5 |
| Disperse Blue 79 | 11345 | Azo | 5-6 | 4-5 / 4 | 4-5 / 4-5 | 4-5 | 4-5 / 4-5 |
| Disperse Blue 87 | 668305 | Anthraquinone | 7 | 4-5 / 4-5 | N/A | 5 | 5 / 5 |
Note: Data compiled from various technical sources.[3][4][5] "N/A" indicates that specific data was not available.
Experimental Protocols
The colorfastness data presented in this guide is determined by standardized experimental protocols. Detailed methodologies for the key tests are outlined below.
Dyeing Procedure for Polyester
A standard high-temperature, high-pressure (HTHP) method is employed for applying disperse dyes to polyester fabric.
-
Fabric Preparation: 100% polyester fabric is scoured and pre-heat set to remove impurities and ensure dimensional stability.
-
Dyebath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 10:1. A dispersing agent (1 g/L), a leveling agent (1 g/L), and acetic acid are added to adjust the pH to 4.5-5.5.
-
Dye Dispersion: A paste of the disperse dye (at a specified percentage on weight of fabric) is made with a small amount of water and the dispersing agent, which is then added to the dyebath.
-
Dyeing Cycle: The fabric is introduced into the dyebath at 60°C. The temperature is raised to 130°C at a rate of 2°C/minute and held for 60 minutes. The dyebath is then cooled to 70°C.
-
Reduction Clearing: After dyeing, the fabric is rinsed and subjected to a reduction clearing process to remove unfixed surface dye and improve wash fastness. This is typically performed with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.
-
Final Rinse and Dry: The fabric is thoroughly rinsed with hot and then cold water, and finally dried.
Colorfastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to an artificial light source that simulates natural daylight.
-
Specimen Preparation: A sample of the dyed fabric is mounted on a sample holder.
-
Exposure: The specimen, along with a set of blue wool references with known lightfastness, is exposed to a xenon arc lamp under controlled conditions.
-
Evaluation: The change in color of the specimen is assessed by comparing the contrast between the exposed and unexposed portions with the color change of the blue wool references. The light fastness rating is the number of the blue wool reference that exhibits a similar degree of fading.
Colorfastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color to domestic or commercial laundering.
-
Specimen Preparation: A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to provide mechanical action.
-
Agitation: The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using standardized grey scales.
Colorfastness to Rubbing (Crocking) (AATCC Test Method 8 / ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Specimen Preparation: The dyed fabric specimen is placed on the base of a crockmeter.
-
Rubbing: A standard white cotton cloth is rubbed against the specimen under controlled pressure for a specified number of cycles, both in dry and wet conditions.
-
Evaluation: The amount of color transferred to the white cloth is assessed by comparing it with a standardized grey scale for staining.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting a colorfastness test, from sample preparation to final evaluation.
References
"Comparative study of microbial degradation of different disperse dyes"
For Researchers, Scientists, and Drug Development Professionals
The textile industry is a significant contributor to water pollution, with disperse dyes being a major class of recalcitrant pollutants. Microbial degradation offers a promising, eco-friendly, and cost-effective alternative to conventional physicochemical treatment methods. This guide provides a comparative analysis of the microbial degradation of various disperse dyes, supported by experimental data, detailed protocols, and visual representations of degradation pathways and workflows.
Comparative Degradation Efficiency of Disperse Dyes
The efficiency of microbial degradation of disperse dyes is influenced by several factors, including the microbial strain, the chemical structure of the dye, and the operational conditions. The following tables summarize the degradation performance of different microorganisms on various disperse dyes under optimized laboratory conditions.
Bacterial Degradation
| Disperse Dye | Bacterial Strain/Consortium | Initial Dye Concentration (mg/L) | Incubation Time | Decolorization Efficiency (%) | Key Conditions | Reference |
| Disperse Red 167 | Paenochrobactrum glaciei | 50 | 24 h | 84.80 ± 0.34 | - | [1] |
| Disperse Red | Rhizosphere bacterial consortium | 50 | 94 h (anaerobic) + aerobic cycle | 98.47 | Sequential anaerobic-aerobic process with biochar enhancement | [2] |
| Disperse Blue 79 | Bacillus fusiformis KMK5 | 1500 | 48 h | Complete mineralization | Anoxic conditions | [3] |
| Disperse Blue 284 | Klebsiella pneumoniae GM-04 | 200 | 24 h | 95 | pH 7, 37°C | [4] |
| Disperse Brown 21 | Enterobacter gergoviae | 50 | 7 days | >90 | Aerobic conditions, pH 7.0-10.0, Temp 25-39°C | [5] |
| Acid Orange | Bacterial Consortium SPB92 | 30 | 23 h | 85 | Static, pH 7.5, 32°C |
Fungal Degradation
| Disperse Dye | Fungal Strain/Consortium | Initial Dye Concentration (mg/L) | Incubation Time | Decolorization Efficiency (%) | Key Conditions | Reference |
| Disperse Dyes (general) | Daedalea dickinsii | Not specified | 5-8 days | up to 85 | Optimized nutritional sources (Carbon and Nitrogen) | |
| Disperse Blue 2BLN | Aspergillus sp. XJ-2 | 50 | 120 h | 93.3 | Microaerophilic condition | |
| Disperse Red 3B | Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK consortium | Not specified | 4 days | 98.09 | Co-culture system | |
| Disperse Orange 3 | Pleurotus ostreatus | Not specified | Not specified | Metabolites identified | Submerged culture | |
| 11 Disperse Dyes | Pycnoporus laccase | 25 | Not specified | >70 (mostly ~80) | pH 4 and 6 (dye dependent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for bacterial and fungal degradation of disperse dyes based on the cited literature.
Bacterial Degradation Protocol
-
Isolation and Acclimatization of Bacteria :
-
Bacterial strains are often isolated from textile industry effluent or contaminated soil.
-
Enrichment culture is performed by growing the sample in a nutrient medium (e.g., Nutrient Broth or Bushnell Haas medium) supplemented with the target disperse dye (e.g., 1% dye concentration).
-
To increase degradation potential, organisms can be acclimatized by gradually decreasing the nutrient concentration and increasing the dye concentration over successive transfers.
-
-
Decolorization Assay :
-
Experiments are typically conducted in Erlenmeyer flasks containing a sterilized mineral salt medium (MSM) supplemented with a carbon source (e.g., 0.1% w/v yeast extract) and the disperse dye at a specific concentration (e.g., 30-200 mg/L).
-
The medium is inoculated with a standardized bacterial culture (e.g., 1.0 mL of overnight culture).
-
Flasks are incubated under specific conditions (e.g., static or shaking, 30-37°C) for a defined period.
-
A control flask without bacterial inoculation is maintained for comparison.
-
-
Analysis of Degradation :
-
At regular intervals, aliquots of the culture are withdrawn and centrifuged to remove bacterial cells.
-
The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
Degradation is further confirmed by techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows changes in functional groups, and Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediate metabolites.
-
Fungal Degradation Protocol
-
Fungal Strain and Culture Preparation :
-
Fungal strains, particularly white-rot fungi like Aspergillus sp. and Pleurotus ostreatus, are commonly used.
-
Fungi are typically grown on a suitable solid medium like Potato Dextrose Agar (PDA) for 5-7 days to obtain a mature culture.
-
For liquid culture experiments, fungal mycelial discs or spores are transferred to a liquid medium (e.g., Kirk's medium).
-
-
Decolorization Experiment :
-
The decolorization experiment is initiated by adding the disperse dye to the fungal culture in a liquid medium. The medium often has a low nitrogen content to induce the expression of ligninolytic enzymes.
-
The flasks are incubated at a specific temperature (e.g., 25-30°C) with or without gentle shaking.
-
The experiment is monitored visually and spectrophotometrically over several days.
-
-
Enzyme and Degradation Analysis :
-
The activities of key degrading enzymes like laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP) are assayed from the culture filtrate.
-
Degradation analysis is performed using UV-Vis spectrophotometry, FTIR, and GC-MS to confirm the breakdown of the dye structure and identify the resulting metabolites.
-
Visualizing Degradation Pathways and Workflows
Understanding the step-by-step process of experimental workflows and the biochemical pathways of dye degradation is essential. The following diagrams, created using the DOT language, illustrate these processes.
Experimental Workflow for Microbial Dye Degradation
Caption: A generalized workflow for studying the microbial degradation of disperse dyes.
Proposed Degradation Pathway of an Azo Disperse Dye
The degradation of azo dyes by microorganisms typically starts with the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color. This initial step leads to the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye. Subsequent aerobic degradation of these aromatic amines leads to their mineralization.
References
- 1. researchgate.net [researchgate.net]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]
- 5. isca.me [isca.me]
Safety Operating Guide
Proper Disposal of Disperse Blue 60: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Disperse Blue 60, a common textile anthraquinone dye. Adherence to these procedures is critical for environmental protection and laboratory safety.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves and wear impervious clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter.
In the event of a spill, avoid generating dust. For minor spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration. Under no circumstances should this chemical be discharged into sewer systems or waterways.
-
Waste Collection:
-
Collect all waste this compound, including contaminated materials such as gloves, weighing papers, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed to prevent accidental spills or the release of dust.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's environmental health and safety office to arrange for the pickup and disposal of the hazardous waste.
-
All waste must be handled and transported in accordance with local, state, and federal regulations.
-
-
Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, puncture the container to prevent reuse and dispose of it according to institutional guidelines.
-
Environmental Hazard Data
| Organism | Test Type | Result | Exposure Duration |
| Danio rerio (Zebra fish) | LC50 | > 1000 ppm | 96 hours |
| Daphnia magna (Water flea) | EC50 | > 22 mg/L | 48 hours |
| Desmodesmus subspicatus (Green algae) | EC50 | 2 mg/L | 96 hours |
| Activated sludge | IC50 | > 320 mg/L | 3 hours |
Experimental Treatment Protocols
While not standard disposal procedures for a laboratory setting, various advanced oxidation and biological methods have been researched for the degradation of disperse dyes like this compound. These methods are typically employed at an industrial wastewater treatment scale and include:
-
Photocatalytic Degradation: Utilizes semiconductors like titanium dioxide (TiO2) and UV light to break down the dye molecules.
-
Ozonation: Involves the use of ozone gas to oxidize and decolorize the dye.
-
Electrochemical Treatment: Employs electrochemical oxidation to degrade the dye in an aqueous solution.
-
Biodegradation: Uses microorganisms or enzymes to break down the complex dye structure.
These methods are mentioned for informational purposes and are not intended as a guide for on-site disposal in a laboratory.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
Essential Safety and Logistical Information for Handling Disperse Blue 60
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Disperse Blue 60 is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans for handling and storage, and disposal protocols to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or safety glasses with side-shields.[1][2] | Conforming to EN166 (EU) or NIOSH (US).[1][3] |
| Skin Protection | Chemical-impermeable gloves are required.[1] Wear fire/flame resistant and impervious clothing to prevent skin exposure. A lab coat and close-toed footwear are minimum requirements. | EN 374 (Europe), US F739. |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid the formation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as outlined above. Avoid breathing dust, vapors, mist, or gas. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
-
Containment and Cleaning Up: Collect the spillage and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.
Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Note that occupational exposure limits are not available.
| Property | Value | Source |
| Molecular Formula | C20H17N3O5 | PubChem |
| Molecular Weight | 379.4 g/mol | PubChem |
| Melting Point | 194 °C | ECHEMI |
| Boiling Point | > 350 °C | ECHEMI |
| Water Solubility | > 2.5 µg/L at 20 °C | ECHEMI |
| log Pow | > 4.2 at 20 °C | ECHEMI |
| Toxicity to Fish (LC50) | > 1000 ppm (96 h, Danio rerio) | ECHEMI |
| Toxicity to Daphnia (EC50) | > 22 mg/L (48 h, Daphnia magna) | ECHEMI |
| Toxicity to Algae (EC50) | 2 mg/L (96 h, Desmodesmus subspicatus) | ECHEMI |
| Occupational Exposure Limits | No data available | ECHEMI, LookChem |
Experimental Protocols
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
